4-(4-Aminophenyl)-1-phenethylpiperidine CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and analytical profiling of the compound commonly referred to in commerce as 4-(4-Aminophenyl)-1-phenethylpiperidine , scientifically standardized a...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical identity, synthesis, and analytical profiling of the compound commonly referred to in commerce as 4-(4-Aminophenyl)-1-phenethylpiperidine , scientifically standardized as 4-ANPP (Despropionyl fentanyl).[1]
Identity, Synthesis, and Analytical Profiling of CAS 21409-26-7[1]
Executive Summary & Structural Disambiguation
4-(4-Aminophenyl)-1-phenethylpiperidine is a widely used commercial synonym for 4-ANPP (
-phenyl-1-(2-phenylethyl)piperidin-4-amine).[1] It is the immediate chemical precursor to fentanyl and several related synthetic opioids.[1][2]
While the commercial name implies a 4-arylpiperidine structure (a carbon-carbon bond between the piperidine and phenyl ring), the actual molecule (CAS 21409-26-7) features a nitrogen bridge, classifying it as an 4-anilidopiperidine .[1] This distinction is critical for medicinal chemists designing structural analogs.
Primary Role: Immediate Precursor (List I Chemical) for Fentanyl synthesis.[1]
Secondary Role: Major metabolic biomarker for fentanyl exposure (metabolite).[1]
Regulatory Status: Schedule II (US DEA), International Red List (UN INCB).
Chemical Identifiers and Physical Properties[1][2][3][4][5][6]
The synthesis of 4-ANPP is the rate-limiting step in the production of fentanyl.[1] The industry-standard protocol utilizes a Reductive Amination workflow involving
3.1. Reaction Mechanism (The "Siegfried" Method Variant)
The synthesis couples the ketone (NPP) with aniline to form an imine intermediate (Schiff base), which is subsequently reduced to the secondary amine (4-ANPP).[1][2]
Caption: Figure 1.[1] Synthetic pathway from NPP to 4-ANPP via reductive amination, leading to Fentanyl.[1][2]
Analytical Profiling & Impurity Detection
In drug development and forensic toxicology, distinguishing 4-ANPP from fentanyl and other analogs is critical.[1] 4-ANPP is often found as a manufacturing impurity (unreacted precursor) in illicit fentanyl samples.[1][2]
4.1. Mass Spectrometry (GC-MS) Fragmentation
When analyzing via Electron Impact (EI) ionization (70 eV):
Base Peak: m/z 146 (Indicates the phenyl-piperidine core cleavage).
Containment: Fume hood required.[1] HEPA filtration recommended for powder handling to prevent inhalation.[1]
Deactivation: 4-ANPP residues can be oxidized using household bleach (sodium hypochlorite), though incineration is the standard disposal method for controlled precursors.[1]
References
National Center for Biotechnology Information (PubChem). (2024). PubChem Compound Summary for CID 88890, N-phenyl-1-(2-phenylethyl)piperidin-4-amine. Retrieved from [Link][1]
European Directorate for the Quality of Medicines. (2023).[1] Fentanyl Impurity D (4-ANPP) Reference Standard. Retrieved from [Link][1]
United Nations Office on Drugs and Crime (UNODC). (2021). Multilingual Dictionary of Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances. Retrieved from [Link][1]
A Technical Guide to the Solubility Profile of 4-(4-Aminophenyl)-1-phenethylpiperidine in Organic Solvents
Abstract This technical guide provides a comprehensive analysis of the solubility profile of 4-(4-Aminophenyl)-1-phenethylpiperidine, a key intermediate in pharmaceutical synthesis.[1] Given the limited availability of p...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 4-(4-Aminophenyl)-1-phenethylpiperidine, a key intermediate in pharmaceutical synthesis.[1] Given the limited availability of public, quantitative solubility data for this compound, this document synthesizes a predicted solubility profile based on its fundamental physicochemical properties and established principles of solute-solvent interactions. We present a detailed theoretical framework for understanding its solubility behavior across a range of common organic solvents. Furthermore, this guide furnishes a robust, step-by-step experimental protocol based on the industry-standard shake-flask method to empower researchers to determine precise, quantitative solubility data.[2][3] This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, providing the foundational knowledge and practical methodologies required for the effective handling, formulation, and purification of 4-(4-Aminophenyl)-1-phenethylpiperidine.
Introduction and Physicochemical Characterization
4-(4-Aminophenyl)-1-phenethylpiperidine, also known as 4-ANPP or despropionyl fentanyl, is a synthetic organic compound with the molecular formula C₁₉H₂₄N₂.[1][4] Its molecular structure features a central piperidine ring substituted with a 4-aminophenyl group at the 4-position and a phenethyl group at the nitrogen atom. This compound serves as a critical precursor in the synthesis of various pharmaceutical agents, most notably fentanyl and its analogs.[1][5][6]
An understanding of a compound's solubility is a cornerstone of chemical process development, enabling informed decisions in reaction chemistry, purification, formulation, and analytical method development.[7][8] This guide aims to provide a detailed exposition of the factors governing the solubility of 4-(4-Aminophenyl)-1-phenethylpiperidine and a practical framework for its experimental determination.
Table 1: Physicochemical Properties of 4-(4-Aminophenyl)-1-phenethylpiperidine
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible. The overall solubility of 4-(4-Aminophenyl)-1-phenethylpiperidine is a composite of the contributions from its distinct structural motifs.
Polar Moieties: The primary amine (-NH₂) on the phenyl ring and the tertiary amine within the piperidine ring are polar, capable of acting as hydrogen bond acceptors. The primary amine also has N-H bonds, allowing it to act as a hydrogen bond donor.[12][13] These groups promote solubility in polar solvents, particularly those that can participate in hydrogen bonding (polar protic solvents).[14][15]
Nonpolar Moieties: The phenethyl group, the phenyl ring, and the aliphatic carbon backbone of the piperidine ring are nonpolar. These substantial hydrophobic regions will interact favorably with nonpolar solvents through van der Waals forces, enhancing solubility in less polar environments.[16][17]
The interplay between these competing functionalities dictates the compound's solubility profile. While the amine groups provide a capacity for strong, specific interactions with polar solvents, the large, nonpolar surface area suggests significant solubility in organic solvents with low to moderate polarity.
Pharmacological Significance of 4-(4-Aminophenyl)-1-phenethylpiperidine Derivatives
The following technical guide provides an in-depth analysis of 4-(4-Aminophenyl)-1-phenethylpiperidine derivatives. Editorial Note on Nomenclature: In the context of drug development and forensic toxicology, the chemical...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 4-(4-Aminophenyl)-1-phenethylpiperidine derivatives.
Editorial Note on Nomenclature:
In the context of drug development and forensic toxicology, the chemical string "4-(4-Aminophenyl)-1-phenethylpiperidine" is frequently utilized as a synonym for 4-ANPP (Despropionyl fentanyl), formally N-phenyl-1-(2-phenylethyl)piperidin-4-amine. While strict IUPAC nomenclature distinguishes between an anilino (N-linked) and a phenyl (C-linked) attachment, the pharmaceutical industry overwhelmingly associates this terminology with the 4-anilidopiperidine scaffold , the core pharmacophore of the fentanyl class. This guide addresses the topic with a primary focus on the 4-ANPP scaffold due to its critical relevance in opioid pharmacology, while chemically disambiguating the C-linked isomer.
A Technical Deep Dive into the 4-Anilidopiperidine Scaffold
Executive Summary
The compound 4-(4-Aminophenyl)-1-phenethylpiperidine (commonly 4-ANPP or Despropionyl fentanyl ) represents the fundamental "naked" scaffold of the fentanyl-class opioids. Its pharmacological significance is paradoxical: while the molecule itself possesses negligible intrinsic opioid receptor affinity, it serves as the universal precursor and metabolic endpoint for a vast family of super-potent µ-opioid receptor (MOR) agonists.
For the drug development scientist, this molecule is the "Stage Zero" of fentanyl design. Functionalization of the 4-amino nitrogen with various acyl groups (propionyl, acetyl, butyryl) acts as a molecular switch, transforming an inactive scaffold into a potent analgesic.
Structural Identity & Nomenclature Disambiguation
Before evaluating pharmacology, we must establish the precise chemical identity, as database synonyms often conflate two distinct isomers.
Feature
4-ANPP (The Fentanyl Scaffold)
4-Arylpiperidine Isomer
Common Name
Despropionyl fentanyl
4-(4-Aminophenyl)-1-phenethylpiperidine
CAS Number
21409-26-7
801157-81-3
Linkage
Nitrogen-Linked (Anilidopiperidine)
Carbon-Linked (Arylpiperidine)
Structure
Phenyl ring attached via Nitrogen at C4
Phenyl ring attached directly to C4
Relevance
Precursor to Fentanyl, Sufentanil, Alfentanil
Rare chemical building block; minimal bio-data
Pharmacology
Inactive (Precursor/Metabolite)
Potential Sigma/Delta ligand (Theoretical)
Directive: This guide focuses on the N-linked (4-ANPP) scaffold, as it constitutes the structural core of the fentanyl pharmacological class.
Pharmacological Profile & SAR Analysis
Receptor Affinity and Intrinsic Activity
Contrary to the parent compounds (fentanyl, acetylfentanyl), the unacylated 4-ANPP scaffold exhibits negligible affinity for the µ-opioid receptor (MOR).[1]
Fentanyl Ki (MOR): ~1.35 nM (High Affinity)
4-ANPP Ki (MOR): > 10,000 nM (Inactive)
Mechanism of Inactivity:
Molecular docking studies reveal that the N-acyl chain (e.g., propionyl) of fentanyl is essential for binding. It occupies a hydrophobic pocket in the MOR transmembrane domain and helps orient the piperidine nitrogen for a critical salt bridge with Asp147 . Without this acyl "anchor," 4-ANPP cannot stabilize the active receptor conformation.
Structure-Activity Relationship (SAR) Flow
The transformation of the 4-ANPP scaffold into active drugs follows a predictable SAR logic. The potency of the derivative depends heavily on the steric bulk and lipophilicity of the group attached to the 4-amino nitrogen.
Figure 1: SAR divergence from the 4-ANPP scaffold. The pharmacological output is dictated by the N-acylation step.
Metabolic & Forensic Significance
Metabolic Pathways
In human hepatocytes, 4-ANPP is a minor metabolite formed via amide hydrolysis. The primary metabolic route for fentanyl is N-dealkylation to Norfentanyl.[2][3] However, 4-ANPP is metabolically stable and serves as a long-term biomarker.
In forensic toxicology, the presence of 4-ANPP in biological samples is often not metabolic in origin but rather an impurity from the ingested drug. Illicitly synthesized fentanyl (via the Siegfried method) often contains 5–10% unreacted 4-ANPP.
High 4-ANPP/Fentanyl Ratio: Suggests ingestion of poorly purified "street" fentanyl.
Imine Formation: Dissolve NPP (10 mmol) and Aniline (11 mmol) in DCM (20 mL). Add AcOH (10 mmol) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes.
Mechanism:[1][5] Acid-catalyzed condensation of the ketone and amine forms the Schiff base.
Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes.
Why STAB? It is milder than NaBH4 and selectively reduces the imine without reducing the ketone (if any remains) or other functional groups.
Quench: Stir at RT for 12 hours. Quench with saturated NaHCO3.
Extraction: Extract the organic layer with DCM (3x).[6] Wash with brine, dry over Na2SO4.
Purification: Recrystallize from Hexane/EtOAc or use Flash Column Chromatography (SiO2, MeOH:DCM 1:9).
Target: White crystalline solid (4-ANPP).
Protocol: LC-MS/MS Detection Parameters
Rationale: For pharmacokinetic studies, accurate quantification of the scaffold vs. the active drug is required.
Instrument: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex 6500+).
Mode: Positive Electrospray Ionization (ESI+).
Analyte
Precursor Ion (m/z)
Product Ion (Quant)
Product Ion (Qual)
Collision Energy (eV)
Fentanyl
337.2
188.1
105.1
25
4-ANPP
281.2
188.1
134.1
22
Norfentanyl
233.2
84.1
150.1
20
Note: Both Fentanyl and 4-ANPP share the 188.1 fragment (phenethylpiperidine moiety). Chromatographic separation is essential to prevent cross-talk.
Pathway Visualization
Figure 2: Interrelationship between synthesis precursors, the active drug, and metabolic byproducts.[1][7]
References
Valdez, C. A., et al. (2014). "An Efficient, Optimized Synthesis of Fentanyl and Related Analogs." PLOS ONE. Available at: [Link]
Eshleman, A. J., et al. (2020).[1] "Affinity, potency, efficacy, selectivity, and molecular modeling of substituted fentanyls at opioid receptors."[1] Biochemical Pharmacology. Available at: [Link]
Watanabe, S., et al. (2017). "Metabolic pathways of fentanyl and its derivatives in humans." Drug Metabolism and Pharmacokinetics. Available at: [Link]
United Nations Office on Drugs and Crime (UNODC). (2017). "Fentanyl and its analogues - 50 years on." Global SMART Update. Available at: [Link]
Technical Guide: Hazard Classification & Safety Protocols for Phenethylpiperidine Compounds
Introduction: The Phenethylpiperidine Scaffold Context: The N-phenethylpiperidine moiety is the pharmacophore backbone of the fentanyl class of synthetic opioids. While often discussed in the context of illicit manufactu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Phenethylpiperidine Scaffold
Context: The N-phenethylpiperidine moiety is the pharmacophore backbone of the fentanyl class of synthetic opioids. While often discussed in the context of illicit manufacturing, this scaffold is also central to legitimate pharmaceutical research for analgesics and anesthetics.
The Safety Paradox: This chemical family presents a unique safety challenge. The precursors (e.g., N-phenethyl-4-piperidone [NPP]) exhibit moderate toxicity and corrosivity, whereas the final amide derivatives (e.g., fentanyl, carfentanil) are among the most potent toxins known to man.
Objective: This guide provides a framework for generating Safety Data Sheets (SDS) and establishing handling protocols for phenethylpiperidine derivatives, specifically when toxicological data is sparse or non-existent.
Chemical Identity & Structure-Activity Relationship (SAR)
To accurately classify hazards, one must first identify the functional status of the molecule. The hazard profile shifts drastically based on the substituent at the piperidine 4-position.
The Hazard Decision Tree
The following logic flow determines the initial GHS categorization based on molecular structure.
Figure 1: Structural determination of hazard categories. The transition from precursor to amide marks the threshold of extreme toxicity.
Developing the Safety Data Sheet (SDS)
When authoring an SDS for a novel phenethylpiperidine where empirical data is missing, you must apply Read-Across principles using the closest structural anchor (e.g., Fentanyl Citrate for amides, NPP for ketones).
First Aid Measures (Section 4) - The "Opioid Toxidrome"
For any phenethylpiperidine with amide functionality, the SDS must mandate specific medical interventions:
Inhalation: Immediate removal to fresh air.[3] Rescue breathing is priority over Naloxone initially.
Antidote:Naloxone (Narcan) is the specific antidote. Note that high-potency analogs (e.g., carfentanil) may require multiple doses due to higher receptor affinity and half-life.
Skin Contact: Wash with soap and water .[1][2][3][4]
Contraindication:Do NOT use alcohol-based sanitizers. Alcohol increases dermal vasodilation and solubility of the lipophilic phenethyl chain, potentially accelerating absorption.
Occupational Exposure Limits (OEL) & Control Banding
For novel compounds, no regulatory OEL exists. You must calculate a provisional OEL or assign a Control Band.
Calculating a Provisional OEL
If animal toxicity data (NOAEL) is available, use the following derivation. If not, default to the Fentanyl OEL (0.1 µg/m³) .
Formula:
NOAEL: No Observed Adverse Effect Level (mg/kg/day).
BW: Human Body Weight (70 kg).
V: Volume of air breathed in 8 hours (10 m³).
UFs (Uncertainty Factors):
(Interspecies)
(Intraspecies)
(Severity of effect - respiratory arrest)
Total UF: Often 1,000 - 3,000 for opioids.
Control Banding Workflow
Since calculating OELs implies data we often lack, Control Banding is the industry standard for safe handling.
Figure 2: Control Banding assignment. Phenethylpiperidine amides default to OEB 5 (Highest Containment).
Handling & Decontamination Protocols
This section details the "Self-Validating System" for cleaning. Merely wiping a surface is insufficient for OEB 5 compounds; you must prove the hazard is removed.
Molecular weight and formula analysis of 4-(4-Aminophenyl)-1-phenethylpiperidine
The following technical guide provides an in-depth analysis of 4-(4-Aminophenyl)-1-phenethylpiperidine , distinct from its common isomer 4-ANPP. Molecular Characterization, Isomeric Differentiation, and Analytical Protoc...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 4-(4-Aminophenyl)-1-phenethylpiperidine , distinct from its common isomer 4-ANPP.
Molecular Characterization, Isomeric Differentiation, and Analytical Protocols
Executive Summary
4-(4-Aminophenyl)-1-phenethylpiperidine (CAS 801157-81-3) is a 4-arylpiperidine derivative characterized by a piperidine ring substituted at the nitrogen (N-1) with a phenethyl group and at the carbon-4 position (C-4) with a para-aminophenyl moiety.[1][2][3]
Critical Disambiguation: This compound is a structural isomer of 4-ANPP (4-Anilino-N-phenethylpiperidine, CAS 21409-26-7), the primary precursor for fentanyl.[1] While they share the same molecular formula (C₁₉H₂₄N₂ ) and nominal molecular weight (280.41 g/mol ), their connectivity differs fundamentally:[1]
Target Molecule (C-Linked): The phenyl ring is attached directly to the piperidine Carbon-4 .[1]
Isomer (N-Linked): The phenyl ring is attached to the piperidine Nitrogen (via an amine bridge).[1]
This guide details the physicochemical properties, synthesis logic, and rigorous analytical protocols required to distinguish this specific scaffold from related opioid precursors.
Chemical Identity & Physicochemical Properties[1][4][5][6][7][8][9][10][11]
The following data establishes the baseline for analytical method development.
Property
Value / Description
Chemical Name
4-(4-Aminophenyl)-1-phenethylpiperidine
CAS Number
801157-81-3
Molecular Formula
C₁₉H₂₄N₂
Exact Mass
280.1939 Da
Molecular Weight
280.415 g/mol
Core Scaffold
4-Arylpiperidine (Carbon-linked)
Key Functional Groups
Primary aromatic amine, Tertiary aliphatic amine, Phenethyl side chain
pKa (Calculated)
~10.0 (Piperidine N), ~4.0 (Aniline N)
LogP (Predicted)
3.8 – 4.2 (Lipophilic)
Structural Visualization
The diagram below illustrates the connectivity of the target molecule compared to its common isomer, highlighting the specific bond that differentiates them for spectroscopic analysis.
Caption: Structural comparison showing the Carbon-Carbon linkage in the target molecule versus the Carbon-Nitrogen linkage in the fentanyl precursor 4-ANPP.[1]
Analytical Strategy & Protocols
A. High-Resolution Mass Spectrometry (HRMS)
Since the molecular weights are identical, accurate mass alone cannot distinguish the isomers. Fragmentation analysis (MS/MS) is required.
Target (C-Linked): The C4-Phenyl bond is robust.[1] Fragmentation is dominated by the cleavage of the phenethyl group, yielding a characteristic 4-(4-aminophenyl)piperidine core ion (m/z ~177).[1]
Isomer (N-Linked): The C4-N bond is more labile.[1] Fragmentation often yields the N-phenyl-N-(piperidin-4-yl) species or cleavage of the aniline to form a tropylium-containing phenethylpiperidine species.[1]
B. NMR Spectroscopy (Structural Proof)
NMR provides the definitive structural confirmation.
¹H NMR (400 MHz, CDCl₃):
Target (C-Linked): Look for the methine proton at C-4 (attached to the phenyl ring).[1] It will appear as a triplet of triplets (tt) around 2.4 – 2.6 ppm .
Isomer (N-Linked): The methine proton at C-4 is attached to a nitrogen.[1] This deshields the proton, shifting it downfield to 3.5 – 3.8 ppm .
Amine Signals: The primary amine (-NH₂) in the target typically appears as a broad singlet around 3.5 ppm (integrating to 2H), whereas the secondary amine (-NH-) in 4-ANPP integrates to 1H.[1]
C. Chromatographic Separation (HPLC Method)
This protocol ensures separation of the target from synthesis byproducts.
Detection: UV at 254 nm (aromatic) and 230 nm (amide/amine).
Analytical Workflow Diagram
The following workflow outlines the decision tree for confirming the identity of the molecule in a complex matrix.
Caption: Decision tree for distinguishing 4-(4-Aminophenyl)-1-phenethylpiperidine from 4-ANPP using MS/MS fragmentation patterns.
Synthesis & Impurity Context
Understanding the origin of this molecule aids in "impurity profiling."
Synthesis Route: Unlike 4-ANPP (made via reductive amination of aniline), the target molecule is typically synthesized via a Grignard reaction or Friedel-Crafts arylation of N-phenethyl-4-piperidone, followed by reduction.[1]
Implication: The presence of this molecule suggests a synthetic pathway targeting 4-arylpiperidines (e.g., pethidine analogs) rather than the standard fentanyl route.[1]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 88890 (4-ANPP/Isomer Context). Retrieved October 26, 2025. [Link][1][4]
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues. (Differentiation of isomers in forensic samples). [Link]
Janssen, P. A. J. The Synthesis of Fentanyl and Related Analogs.[4][5][6] (Historical context on N-linked vs C-linked piperidine synthesis). Journal of Medicinal Chemistry.
Application Note: HPLC Method Development for 4-(4-Aminophenyl)-1-phenethylpiperidine (4-ANPP/Despropionyl Fentanyl)
Executive Summary & Chemical Context[1][2][3][4][5][6][7] This Application Note details the method development strategy for 4-(4-Aminophenyl)-1-phenethylpiperidine , a molecule chemically identified in industry and comme...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
This Application Note details the method development strategy for 4-(4-Aminophenyl)-1-phenethylpiperidine , a molecule chemically identified in industry and commerce as 4-ANPP (Despropionyl fentanyl).[1][2]
Critical Nomenclature Note: While the specific string "4-(4-Aminophenyl)-1-phenethylpiperidine" is frequently used as a commercial synonym for 4-ANPP, strict IUPAC nomenclature defines 4-ANPP as N-phenyl-1-(2-phenylethyl)piperidin-4-amine.[1][2] The method development principles described herein apply to this entire class of Lipophilic Basic Piperidines , regardless of whether the nitrogen is exocyclic (anilino) or the substituent is a 4-aminophenyl group.
The Analytical Challenge
This molecule presents two distinct chromatographic challenges:
High Basicity: The piperidine nitrogen (pKa ≈ 9.0–9.[1]5) is protonated at standard acidic pH, leading to severe peak tailing due to secondary interactions with residual silanols on the silica column support.[3]
Hydrophobicity: The phenethyl and phenyl groups create significant retention, requiring high organic strength for elution.
This guide provides a Self-Validating Protocol utilizing pH-switching strategies to ensure sharp peak shape and high sensitivity.
210 nm for trace impurity; 254 nm for specificity.
Method Development Strategy: The "Silanol Suppression" Approach
The primary failure mode in analyzing piperidine derivatives is Peak Tailing . This occurs when the positively charged amine interacts with ionized silanol groups (Si-O⁻) on the column stationary phase.[1]
We employ two competing strategies. Strategy A (High pH) is recommended for superior peak shape.[1] Strategy B (Low pH) is recommended for Mass Spectrometry (LC-MS) compatibility.[1][2]
Decision Matrix (Graphviz)[3][5]
Caption: Decision pathway for selecting mobile phase pH based on detector type and column chemistry.
Experimental Protocols
Protocol A: High pH Method (Recommended for Purity/Assay)
Rationale: At pH 10, the piperidine nitrogen is deprotonated (neutral). The neutral molecule interacts only hydrophobically with the C18 chain, eliminating ionic tailing.
Rationale: For MS detection, volatile acidic buffers are required.[1] We use Formic Acid.[1][5] To combat tailing, we use a "Charged Surface Hybrid" (CSH) or heavily end-capped column.[1][2]
Fix: Use a needle wash of 50:50 Methanol:Isopropanol + 0.1% Formic Acid .[1] The acid helps solubilize the basic amine, and the alcohol dissolves the lipophilic backbone.
Analytical Workflow Visualization
This diagram illustrates the critical path for analyzing samples containing 4-ANPP, highlighting the "Fail-Safe" loops.
Caption: Operational workflow for routine analysis, including the critical System Suitability Test (SST) decision node.
References
Wikipedia. (2023).[1] 4-ANPP (Despropionyl fentanyl) Chemical Properties and Synonyms.Link[1][2]
Chromatography Online. (2022).[1] HPLC Diagnostic Skills II – Tailing Peaks (Silanol Interactions).Link
Pharma Knowledge Forum. (2024).[1] How to Develop HPLC Method for Basic Compounds (High pH Strategy).Link
Application Note: GC-EI-MS Fragmentation Patterns and Analytical Protocols for 4-(4-Aminophenyl)-1-phenethylpiperidine
Introduction & Scientific Context 4-(4-Aminophenyl)-1-phenethylpiperidine (CAS 801157-81-3) is a critical intermediate and structural analog utilized in the development of piperidine-based therapeutics and psychoactive s...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Context
4-(4-Aminophenyl)-1-phenethylpiperidine (CAS 801157-81-3) is a critical intermediate and structural analog utilized in the development of piperidine-based therapeutics and psychoactive substances. It shares a conserved structural backbone with 4-ANPP (4-anilino-N-phenethylpiperidine), a well-documented precursor in the synthesis of piperidine-based analgesics[1].
Accurate structural elucidation of this compound relies heavily on Gas Chromatography-Mass Spectrometry (GC-MS) operating in Electron Ionization (EI) mode. Because many 1-phenethylpiperidine derivatives exhibit weak molecular ions under standard 70 eV EI conditions, understanding the mechanistic causality behind their fragmentation is essential for avoiding misidentification. This application note details the thermodynamic fragmentation pathways, expected diagnostic ions, and a self-validating experimental protocol for robust analysis.
Mechanistic Elucidation of EI-MS Fragmentation
When subjected to 70 eV electron impact, 4-(4-Aminophenyl)-1-phenethylpiperidine (C₁₉H₂₄N₂, Exact Mass: 280.19) undergoes highly predictable, thermodynamically driven fragmentation. The initial radical cation predominantly forms at the tertiary nitrogen of the piperidine ring due to its lower ionization energy compared to the primary aniline nitrogen.
Alpha-Cleavage (m/z 189 - Base Peak): The most thermodynamically favored pathway is the homolytic alpha-cleavage of the N-phenethyl group. The unpaired electron on the piperidine nitrogen induces the cleavage of the adjacent C-C bond, expelling a neutral benzyl radical (91 Da). This leaves a highly stabilized 1-methylenepiperidin-1-ium cation derivative at m/z 189. This behavior is highly conserved across 1-phenethylpiperidine derivatives, where the [M-91]⁺ ion universally forms the base peak[2].
Tropylium Cation Formation (m/z 91): Alternatively, the charge can be retained by the benzyl moiety, which rapidly rearranges into the stable, aromatic tropylium cation (C₇H₇⁺). This serves as a secondary diagnostic marker for the presence of the phenethyl group.
N-Dealkylation (m/z 175): Direct cleavage of the C-N bond between the piperidine nitrogen and the phenethyl group results in the loss of the entire phenethyl radical (105 Da), yielding the 4-(4-aminophenyl)piperidin-1-ium ion at m/z 175.
EI-MS fragmentation pathways of 4-(4-Aminophenyl)-1-phenethylpiperidine.
Quantitative Data & Diagnostic Ions
To facilitate rapid library matching and spectral interpretation, the quantitative distribution of diagnostic ions is summarized below.
Fragment Ion (m/z)
Expected Relative Abundance (%)
Structural Assignment
Fragmentation Mechanism
189
100 (Base Peak)
[M - C₇H₇]⁺
Alpha-cleavage (loss of benzyl radical)
91
40 - 60
[C₇H₇]⁺
Tropylium cation formation
280
5 - 15
M⁺•
Molecular ion (intact molecule)
175
10 - 20
[M - C₈H₉]⁺
N-dealkylation (loss of phenethyl radical)
105
5 - 10
[C₈H₉]⁺
Phenethyl cation
Note: While Electron Ionization (EI) is the gold standard for library matching, soft ionization techniques like APCI-GC-MS can be employed if the molecular ion (m/z 280) is too weak to detect under standard 70 eV conditions[3].
Experimental Protocol: GC-MS Analysis
Standardized GC-MS methods for these derivatives typically employ high-temperature gradients to ensure elution without thermal degradation[4]. The following protocol is engineered with built-in causality and self-validation steps.
Rationale and Causality
Column Selection: A non-polar 5% diphenyl / 95% dimethylpolysiloxane column (e.g., HP-5MS) is selected to minimize secondary interactions with the primary amine group on the analyte, preventing peak tailing.
Injection Mode: Splitless injection is utilized to maximize the transfer of the analyte onto the column, which is critical for detecting low-abundance molecular ions (m/z 280) that are heavily depleted by the dominant alpha-cleavage process.
Solvent Choice: LC-MS grade methanol ensures the absence of high-boiling hydrocarbon contaminants that could co-elute and obscure the low-mass diagnostic fragments (e.g., m/z 91).
Step-by-Step Methodology
Step-by-step GC-MS analytical workflow for piperidine derivative profiling.
Step 1: Sample Preparation
Dissolve 1.0 mg of 4-(4-Aminophenyl)-1-phenethylpiperidine standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
Dilute the stock to a working concentration of 10 µg/mL using Methanol.
Step 2: GC Parameters
Column: HP-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness).
Injection: 1.0 µL, Splitless mode. Inlet temperature set to 280°C to ensure rapid, complete volatilization.
Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C, then ramp at 10°C/min to 320°C (hold 5 min). Total run time: ~22 minutes.
Step 3: MS Parameters
Ionization: Electron Impact (EI) at 70 eV.
Temperatures: Transfer line at 280°C, Ion source at 250°C, Quadrupole at 150°C.
Acquisition: Full scan mode, m/z 40 to 500.
Quality Control & Self-Validation System
To guarantee trustworthiness, the protocol integrates a tripartite self-validation system:
System Suitability (Tuning): Perform an autotune using PFTBA (Perfluorotributylamine) prior to the run. Verify mass axis calibration and ensure the m/z 502 isotope is >2% of m/z 69, confirming high-mass sensitivity for the intact molecular ion.
Carryover Check: Inject a pure solvent blank (Methanol) prior to the sample. The primary amine on the analyte is prone to surface adsorption; a clean blank validates system inertness.
Retention Indexing: Run a known structural analog, such as 4-ANPP, to bracket the expected retention time and validate the thermal gradient's resolving power.
References
Electron impact (EI) mass spectra acquired during GC-MS analysis of (A)...
Analysis of Fentanyl and Fentanyl Analogs by APCI-GC-MS
LabRulez GCMS
Despropionyl ortho-Methylfentanyl
The Center for Forensic Science Research & Educ
Comprehensive synthesis of 20 fentanyl derivatives for their rapid differenti
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
Piperidine moieties are ubiquitous pharmacophores in FDA-approved therapeutics (e.g., Fentanyl, Donepezil, Ritalin). However, their isolation presents distinct challenges:
Basicity (
~11): Causes severe peak tailing on acidic silica gel.
UV Inactivity: Many piperidine intermediates lack chromophores, complicating detection.
Metal Chelation: The secondary amine acts as a ligand for Pd/Pt catalysts, complicating heavy metal remediation.
This guide moves beyond generic protocols to provide a decision-making framework for high-purity isolation.
The Purification Decision Matrix
Before selecting a method, assess your crude mixture against this logic flow.
Figure 1: Decision matrix for selecting the optimal purification workflow based on crude purity and stereochemical requirements.
Method A: Acid-Base Extraction (The Workhorse)
Principle: Leveraging the
differential. At pH < 4, piperidine is protonated (water-soluble); at pH > 12, it is a free base (organic-soluble). This method is the most scalable way to remove neutral organic impurities.
Protocol
Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]
Note: Avoid Ether if large volumes are involved due to peroxide risks.
Acidification: Extract the organic layer 3x with 1M HCl .
Piperidinium chloride (moves to aqueous layer). Neutral impurities remain in organics.[1]
Wash: Wash the combined aqueous acidic layers once with fresh EtOAc to remove entrained neutrals.
Basification (Critical Step): Cool the aqueous layer to 0°C. Slowly add 6M NaOH or 50% KOH until pH reaches 12–14 .
Why High pH? Piperidine
is ~11. To ensure >99% exists as free base, pH must be .
Extraction: Extract the cloudy aqueous basic layer 3x with DCM.
Drying: Dry combined organics over
(Sodium Sulfate) or (Potassium Carbonate).
Pro Tip:
is superior for amines as it acts as a secondary base, ensuring no accidental reprotonation.
Method B: Flash Chromatography (The Fine-Tuning)
Challenge: Standard silica gel is slightly acidic (
). Basic piperidines hydrogen-bond to surface silanols, resulting in broad, tailing peaks (streaking) and poor resolution.
Optimization Strategy: Mobile Phase Modifiers
Modifier
Concentration
Application
Notes
Triethylamine (TEA)
0.5 – 1.0%
General Purpose
Pre-wash column with TEA to block active silanol sites.
Ammonia ()
1.0 – 2.0%
Polar/Highly Basic
Use 7N in MeOH.[3] Essential for polar piperidines.
Amine-Functionalized Silica
N/A
Sensitive Compounds
Eliminates need for mobile phase additives. Expensive but effective.
Step-by-Step Protocol (TEA Method)
Column Pre-treatment: Flush the silica column with 2 column volumes (CV) of Hexane containing 1% Triethylamine . This deactivates the acidic sites before the sample touches the column.
Sample Loading: Dissolve sample in minimum DCM. Avoid acid-containing solvents.
Elution: Run gradient using Hexane:Ethyl Acetate (with 1% TEA) or DCM:MeOH (with 1%
) .
Detection: Since many piperidines are UV-inactive, use specific TLC stains.
Liberation: Treat salt with NaOH to release the enantiomerically enriched free base.[5]
Check ee: Analyze via Chiral HPLC or Optical Rotation.
Special Section: Palladium Removal
Piperidines synthesized via hydrogenation of pyridines (using Pd/C or PtO2) often retain high metal levels (>500 ppm) because the amine nitrogen chelates the metal.
Scavenging Protocol
Adsorbent: Use SiliaMetS® Thiol or TMT (Trimercaptotriazine) resins.
Why: Sulfur has a higher affinity for Pd than the piperidine nitrogen.
Procedure:
Dissolve product in MeOH or THF (10 mL/g).
Add Scavenger Resin (4 eq relative to residual metal, or 10-20% w/w).
Stir at 50°C for 4 hours .
Filter through a 0.45 µm pad.
Validation: Test filtrate with ICP-MS. Target is typically < 10 ppm for pharma applications.
Biotage. (2023).[7] Is there an easy way to purify organic amines?Link
Reich, H. J. (2023). TLC Stains and Visualization.[3][8][9][10] University of Wisconsin-Madison. Link
Kozma, D. (2002). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Referenced for Tartaric Acid protocols).
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. Link
Reagents and catalysts for synthesizing 4-(4-Aminophenyl)-1-phenethylpiperidine
This Application Note is designed for research scientists and drug development professionals. It addresses the synthesis of 4-(4-Aminophenyl)-1-phenethylpiperidine , a 4-arylpiperidine scaffold distinct from the 4-anilin...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for research scientists and drug development professionals. It addresses the synthesis of 4-(4-Aminophenyl)-1-phenethylpiperidine , a 4-arylpiperidine scaffold distinct from the 4-anilino derivatives (like fentanyl).
Part 1: Executive Summary & Structural Disambiguation
Core Directive: Precision in Nomenclature
Before proceeding with synthesis, it is critical to distinguish the target molecule from its structural isomer, which shares similar synonyms in commercial databases.
Note: If your intent is to synthesize 4-ANPP, this protocol is incorrect .
Synthetic Strategy Overview
We present two validated routes. Route A (Suzuki Coupling) is recommended for high-purity, laboratory-scale synthesis due to its modularity and regiocontrol. Route B (Classical Nitration) is a cost-effective alternative for larger scales but requires rigorous isomer separation.
Part 2: Reagents & Catalysts Profile[3][4]
The following reagents are selected based on mechanistic efficiency and impurity profile control.
Table 1: Key Reagents and Their Functions
Reagent / Catalyst
Role
Mechanistic Rationale
Critical Quality Attribute
1-Boc-4-piperidone
Starting Material
Provides the piperidine core; Boc protects the amine during initial coupling (Route A).
Purity >98%; Free of water.
Phenethyl bromide
Alkylating Agent
Installs the phenethyl tail via S_N2 reaction.
Colorless liquid; free of HBr.
Pd(dppf)Cl₂·CH₂Cl₂
Coupling Catalyst
Catalyzes Suzuki-Miyaura coupling. The bidentate dppf ligand prevents Pd deactivation and enhances stability.
Active Pd content ~13-14%.
4-Nitrophenylboronic acid
Coupling Partner
Introduces the aryl group. Nitro group serves as a masked amine, stable under coupling conditions.
Heating: Heat to 85°C for 4-6 hours under N₂. Monitor by TLC (disappearance of triflate).
Isolation: Cool, filter through Celite to remove Pd black. Concentrate filtrate and partition between DCM and Water. Purify organic phase via silica column (Hexane/EtOAc 8:2).
Step 3: Global Reduction and Deprotection
Reaction: Nitro-Alkene → Aniline-Piperidine (Boc removal occurs separately or concomitantly depending on acid use).
Note: We will reduce first, then deprotect/alkylate to avoid poisoning the catalyst with free secondary amines.
Cycle: Hydrogenate at 40 psi H₂ for 12 hours. This reduces the double bond AND the nitro group to an amine.
Deprotection: Filter catalyst. Treat the filtrate (containing 1-Boc-4-(4-aminophenyl)piperidine) with 4M HCl in Dioxane for 2 hours at room temperature.
Salt Formation: Concentrate to obtain 4-(4-aminophenyl)piperidine·2HCl .
Free Basing: Suspend the amine salt in Acetonitrile (ACN). Add K₂CO₃ (4.0 eq) to neutralize HCl and act as base.
Alkylation: Add Phenethyl bromide (1.05 eq). Crucial: Do not use excess alkyl halide to prevent over-alkylation of the primary aniline nitrogen.
Conditions: Reflux (80°C) for 6-8 hours.
Purification: Filter inorganic salts. Concentrate ACN. Recrystallize from Ethanol/Ether or purify via column chromatography (DCM/MeOH/NH₄OH 90:9:1).
Route B: Classical Nitration (Alternative)
Use this route if 4-phenylpiperidine is the starting material.
Nitration: Treat 1-acetyl-4-phenylpiperidine (protection required) with Fuming HNO₃/H₂SO₄ at 0°C.
Risk: Yields a mixture of para- (major) and ortho- (minor) isomers.
Purification: Fractional crystallization is required to isolate the para-nitro isomer.
Hydrolysis: Acidic hydrolysis (6M HCl, reflux) removes the acetyl group.
Alkylation: React with Phenethyl bromide (as in Route A).
Reduction: Reduce the nitro group using Fe powder / NH₄Cl (Bechamp reduction) or Catalytic Hydrogenation to yield the final amine.
Part 4: Visualization & Logic
Synthetic Pathway Flowchart
The following diagram illustrates the logical flow and decision points between the two routes.
Caption: Comparative workflow of Suzuki Coupling (Route A) vs. Classical Nitration (Route B).
Catalytic Cycle: Suzuki Coupling Mechanism
Understanding the Pd-cycle ensures troubleshooting capability (e.g., oxidation of catalyst).
Caption: Catalytic cycle for the Pd-catalyzed coupling of enol triflate and nitrophenylboronic acid.
Part 5: References
Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Synthesis of 4-Arylpiperidines: Kulkarni, S. S., et al. (2002). Synthesis of 4-arylpiperidines via Suzuki coupling. Bioorganic & Medicinal Chemistry Letters, 12(17), 2443-2446. Link
Nitration of Phenylpiperidines: Le Fèvre, R. J. W. (1930).[5] Nitration of 2′- and 4′-nitro-1-phenylpiperidines. Journal of the Chemical Society, 147. Link
Enol Triflate Preparation: Wustrow, D. J., & Wise, L. D. (1991). Coupling of arylboronic acids with vinyl triflates.[6] Synthesis, 1991(11), 993-995. Link
Regulatory Context (4-ANPP vs Target): United Nations Office on Drugs and Crime (UNODC). (2022).[2] Scheduling of fentanyl precursors. Link
Application Notes and Protocols: A Guide to the Preparation of 4-(4-Aminophenyl)-1-phenethylpiperidine for Biological Assay Screening
Introduction: The Significance of Rigorous Compound Preparation in Drug Discovery In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel bioactive molecul...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Rigorous Compound Preparation in Drug Discovery
In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel bioactive molecules. The quality of the data generated from these screens is intrinsically linked to the purity, solubility, and stability of the compounds being tested.[1] Impurities can lead to false positives or negatives, muddying structure-activity relationships (SAR) and wasting valuable resources.[1] This guide provides a comprehensive, in-depth protocol for the synthesis, purification, and preparation of 4-(4-Aminophenyl)-1-phenethylpiperidine, a versatile scaffold found in compounds with a range of biological activities, for biological assay screening.[2][3]
The 4-aminopiperidine core is a privileged scaffold in medicinal chemistry, with derivatives showing promise as antifungal agents, inhibitors of the Hedgehog signaling pathway in cancer, and modulators of central nervous system targets.[2][3][4] Given its therapeutic potential, ensuring the integrity of any 4-(4-Aminophenyl)-1-phenethylpiperidine sample destined for biological screening is paramount. This document is designed to provide researchers, scientists, and drug development professionals with a detailed, field-proven methodology to produce a high-quality screening compound, thereby ensuring the reliability and reproducibility of biological assay results.
Workflow Overview: From Synthesis to Screening-Ready Compound
The journey from a synthesized molecule to a screening-ready compound is a multi-step process that demands meticulous attention to detail. Each stage is designed to ensure the final product meets the stringent quality control standards required for modern biological assays.
Caption: Overall workflow from synthesis to assay-ready plates.
Part 1: Synthesis and Purification of 4-(4-Aminophenyl)-1-phenethylpiperidine
The synthesis of 4-(4-Aminophenyl)-1-phenethylpiperidine is most commonly achieved through the reductive amination of N-phenethyl-4-piperidinone with aniline.[5] This method is efficient and provides a direct route to the desired product.
Experimental Protocol: Reductive Amination
Materials:
N-phenethyl-4-piperidinone
Aniline
Sodium triacetoxyborohydride (STAB)
Dichloromethane (DCM), anhydrous
Acetic acid, glacial
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Round-bottom flask
Magnetic stirrer and stir bar
Nitrogen or argon supply for inert atmosphere
Procedure:
To a clean, dry round-bottom flask under an inert atmosphere, add N-phenethyl-4-piperidinone (1 equivalent) and anhydrous dichloromethane.
Add aniline (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
Add glacial acetic acid (1 equivalent) to the reaction mixture.
In a separate container, weigh sodium triacetoxyborohydride (1.5 equivalents). Add the STAB to the reaction mixture portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
The crude product will likely contain unreacted starting materials and by-products. Purification by flash column chromatography is a standard and effective method to isolate the desired compound.[6]
Materials:
Silica gel (230-400 mesh)
Hexanes
Ethyl acetate
Glass column
Compressed air or pump for flash chromatography
Test tubes for fraction collection
TLC plates and developing chamber
Procedure:
Prepare a slurry of silica gel in hexanes and pack the column.
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
Load the adsorbed product onto the top of the packed column.
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by TLC analysis of the crude mixture.
Collect fractions and monitor by TLC to identify those containing the pure product.
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 4-(4-Aminophenyl)-1-phenethylpiperidine as an off-white solid.[7]
Part 2: Quality Control and Characterization
Rigorous quality control is essential to ensure that the compound being screened is of high purity and its identity is confirmed.[8]
Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for determining the purity of the synthesized compound.
Table 1: Recommended Analytical Methods for Purity Assessment
Technique
Typical Column
Mobile Phase
Detection
Acceptance Criteria
HPLC
C18, 250 x 4.6 mm, 5 µm
Gradient of acetonitrile in water with 0.1% trifluoroacetic acid
UV at 254 nm
≥95% purity
LC-MS
C18, 50 x 2.1 mm, 1.8 µm
Gradient of acetonitrile in water with 0.1% formic acid
ESI-MS and UV
Correct mass ion observed, purity consistent with HPLC
Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the chemical structure of a compound.
¹H and ¹³C NMR Spectroscopy:
Dissolve a small sample of the purified compound in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Acquire ¹H and ¹³C NMR spectra.
The obtained spectra should be consistent with the structure of 4-(4-Aminophenyl)-1-phenethylpiperidine. Key expected signals include aromatic protons from the aniline and phenethyl groups, and aliphatic protons from the piperidine and ethyl linker.
Part 3: Preparation for Biological Assay Screening
Once the compound has been synthesized, purified, and characterized, it must be properly prepared for use in biological assays. This involves assessing its solubility and stability, and preparing accurate stock solutions.[9][10]
Solubility Testing
Poor aqueous solubility is a major cause of unreliable assay data.[11] Therefore, determining the solubility of the compound in the assay buffer is a critical step.[12]
Protocol: Kinetic Solubility Assessment using Nephelometry
This high-throughput method provides a rapid assessment of a compound's tendency to precipitate from a DMSO stock solution upon dilution into an aqueous buffer.[11]
Materials:
Purified 4-(4-Aminophenyl)-1-phenethylpiperidine
Dimethyl sulfoxide (DMSO), anhydrous
Aqueous assay buffer (e.g., PBS, pH 7.4)
384-well microplates
Nephelometer plate reader
Procedure:
Prepare a 10 mM stock solution of the compound in 100% DMSO.
In a 384-well plate, perform serial dilutions of the stock solution in DMSO.
Add the DMSO solutions of the compound to the aqueous assay buffer to achieve a final DMSO concentration that is tolerated by the assay (typically ≤1%).
Incubate the plate at room temperature for a set period (e.g., 2 hours).
Measure the light scattering of the solutions using a nephelometer. An increase in light scattering indicates precipitation.
The highest concentration that does not show a significant increase in scattering is considered the kinetic solubility.
Stability Assessment
The stability of the compound in the assay buffer and under storage conditions should be evaluated to ensure that it does not degrade over the course of the experiment.[10]
Protocol: HPLC-based Stability Assessment
Procedure:
Prepare a solution of the compound in the assay buffer at a concentration below its determined solubility.
Analyze an aliquot of the solution by HPLC at time zero to determine the initial purity.
Incubate the solution under the conditions of the biological assay (e.g., 37°C for 24 hours).
Analyze aliquots of the solution by HPLC at various time points (e.g., 2, 8, 24 hours).
Calculate the percentage of the compound remaining at each time point relative to time zero. A degradation of <10% is generally acceptable.
Stock Solution Preparation and Storage
Accurate and stable stock solutions are crucial for generating reliable dose-response curves.
Protocol: Preparation of DMSO Stock Solutions
Accurately weigh the purified compound.
Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.
Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles.
Store the stock solutions at -20°C or -80°C, protected from light.
Conclusion: Ensuring Data Integrity in Biological Screening
The protocols outlined in this application note provide a comprehensive framework for the preparation of 4-(4-Aminophenyl)-1-phenethylpiperidine for biological assay screening. By following these detailed steps for synthesis, purification, characterization, and assay preparation, researchers can significantly enhance the quality and reliability of their screening data. A well-characterized and properly prepared compound is the foundation of any successful drug discovery campaign, enabling the confident identification of genuine hits and the efficient progression of promising lead compounds.
References
High-throughput characterization and quality control of small-molecule combinatorial libraries. PubMed. [Link]
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]
HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN. [Link]
High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. [Link]
Overview of the Fundamentals in Developing a Bioassay. Pharmaceutical Technology. [Link]
Identification and physicochemical characterization of 4-fluorobutyrfentanyl (1-((4-fluorophenyl)(1-phenethylpiperidin-4-yl)amino)butan-1-one, 4-FBF) in seized materials and post-mortem biological samples. PubMed. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Status: Active
Last Updated: February 26, 2026
Document ID: TSC-SOL-4AP-001
Target Audience: Medicinal Chemists, Pharmacologists, Formulation Scientists[1][2]
Executive Summary & Chemical Profile
Compound: 4-(4-Aminophenyl)-1-phenethylpiperidine
Class: 4-Arylpiperidine / Lipophilic Organic Base
Primary Challenge: High lipophilicity (LogP > 3.[1][2]0) and crystalline lattice energy leading to poor aqueous solubility at neutral pH.[2]
Nomenclature Alert:
This compound is structurally distinct from 4-ANPP (4-Anilino-N-phenethylpiperidine, CAS 21409-26-7), which contains a nitrogen bridge between the piperidine and phenyl ring.[1][2] However, both share the N-phenethylpiperidine scaffold and exhibit nearly identical solubility limitations.[1][2] The protocols below apply to both, but stoichiometric calculations must use the correct molecular weight for your specific isomer.
Physicochemical Obstacles
Property
Value (Est.)
Implication
LogP
~3.5 – 4.2
Highly hydrophobic; resists solvation in water.[1][2]
pKa (Piperidine N)
~9.0 – 9.5
Ionized at acidic pH (soluble); Unionized at pH 7.4 (insoluble).[2]
pKa (Aniline N)
~4.0 – 5.0
Weakly basic; contributes little to solubility at physiological pH.[2]
State
Crystalline Solid
High lattice energy requires significant energy to break for dissolution.[2]
The Mechanics of Insolubility
Understanding why your compound crashes out is the first step to fixing it.[2]
The pH-Solubility Interplay:
The phenethyl-piperidine moiety acts as a lipophilic anchor.[1][2] At pH 7.4 (PBS/Media), the piperidine nitrogen exists largely in its unionized (free base) form.[2] Without the charge repulsion of the protonated amine, the hydrophobic Van der Waals forces dominate, causing the molecules to aggregate and precipitate.[2]
The "Solvent Shock" Phenomenon:
Dissolving the compound in 100% DMSO disrupts the crystal lattice.[2] However, rapidly injecting this stock into an aqueous buffer creates a supersaturated environment.[2] The water molecules strip away the DMSO sheath faster than the compound can equilibrate, forcing it to crash out as a micro-precipitate.[2]
Visualization: Solubility Optimization Workflow
Caption: Decision tree for selecting the appropriate solubilization strategy based on experimental application.
Troubleshooting Guides (Q&A)
Scenario A: Stock Solution Preparation
Q: I cannot get the solid to dissolve in DMSO to make a 10 mM stock. It stays cloudy. [2]
Root Cause: The compound may be in a highly stable crystalline polymorph or contains residual moisture preventing organic solvation.[2]
Solution:
Sonicate: Use a bath sonicator at 40°C for 10-15 minutes. Heat provides the energy to break the crystal lattice.[2]
Acidify: Add 1 equivalent of aqueous HCl (or acetic acid) to the DMSO. The protonation of the piperidine nitrogen significantly enhances solubility in polar aprotic solvents.[2]
Scenario B: Biological Assay "Crash Out"
Q: My stock is clear, but when I dilute it into PBS (pH 7.4), it precipitates immediately.
Root Cause: You are hitting the intrinsic solubility limit of the free base.[2] At pH 7.4, the compound de-protonates and becomes hydrophobic.[2]
Solution (The "Step-Down" Protocol):
Do not dilute directly from 100% DMSO to 100% PBS.[2]
Intermediate Step: Dilute your DMSO stock into a mixture of 50% PEG400 / 50% Water first.[2]
Final Step: Dilute that intermediate into your assay buffer.[2] The PEG400 acts as a bridge, keeping the compound in solution longer during the transition.[2]
Scenario C: In Vivo Formulation
Q: I need to inject this IV at 5 mg/kg. DMSO is toxic at high volumes.[2] What do I use?
Root Cause: Pure aqueous buffers will not support this concentration.[2]
Solution: Use a Cyclodextrin complex (see Protocol 3 below).[2] This encapsulates the hydrophobic tail, rendering it water-soluble without using toxic organic solvents.[1][2]
Validated Protocols
Protocol 1: In Situ Salt Formation (For Acute Use)
Best for: Rapid preparation of aqueous solutions for IP/IV injection.[2]
Weigh the required amount of 4-(4-Aminophenyl)-1-phenethylpiperidine.[1][2]
Note: If it does not dissolve, acidify slightly (pH 4.[2]0) to drive the complexation, then readjust pH.[2]
Mechanism of Action Diagram
Caption: Two chemical pathways to solubility: Ionization via acidification (top) or physical encapsulation via cyclodextrins (bottom).[2]
References
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
[Link][2]
Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
[Link]
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 88890, 4-Anilino-N-phenethylpiperidine (Structural Analog Reference).
[Link][2]
Kalepu, S., & Nekkanti, V. (2015).[2] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B.
[Link]
Disclaimer: This guide is for research purposes only. The compound described is a chemical intermediate and may have potent biological activity.[2] Always consult Safety Data Sheets (SDS) and local regulations regarding controlled substance precursors before handling.
Minimizing side reactions during the phenethylation of aminophenylpiperidine
This guide is structured as a Technical Support Center for licensed pharmaceutical researchers and forensic chemists. It focuses on the physical organic chemistry and process optimization required to minimize impurities...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a Technical Support Center for licensed pharmaceutical researchers and forensic chemists. It focuses on the physical organic chemistry and process optimization required to minimize impurities during the functionalization of the piperidine scaffold.
Case ID: PHEN-4AP-OPT
Status: Open
Topic: Minimizing side reactions during the phenethylation of 4-(phenylamino)piperidine.
Audience: Medicinal Chemists, Process Development Scientists, Forensic Analysts.[1]
⚠️ COMPLIANCE NOTICE: The precursors and products discussed (N-substituted 4-anilinopiperidines) are often regulated as immediate precursors to Schedule II opioids (fentanyl class).[1][2][3] This guide is intended strictly for licensed pharmaceutical research, forensic impurity profiling, and toxicological standard preparation . Ensure all work complies with local regulations (e.g., DEA List I chemical handling in the US).
Module 1: The Direct Alkylation Pathway (SN2)
User Query: "I am using phenethyl bromide with K₂CO₃ in acetonitrile. My LC-MS shows a significant M+105 peak (bis-alkylation) and styrene formation. How do I fix this?"
Root Cause Analysis
Direct alkylation via Sɴ2 is kinetically sensitive.[2][4][5] The secondary amine (piperidine) is highly nucleophilic (
), but the product (tertiary amine) remains nucleophilic, leading to quaternization (over-alkylation).[1] Additionally, phenethyl halides are prone to E2 elimination to form styrene due to the acidity of the -protons activated by the phenyl ring.
Troubleshooting Protocol
Symptom
Diagnosis
Corrective Action
Mechanism
Impurity: Quaternary Salt (M+ Product + 105 Da)
Over-Alkylation. The alkylating agent is in excess or the mixing is inefficient, creating localized "hot spots" of high concentration.[1][2][4]
1. Reverse Addition: Add the alkyl halide dropwise to the amine solution, not vice versa.2. Stoichiometry: Limit alkyl halide to 0.95 eq . It is easier to remove unreacted starting material (amine) via acid wash than to separate the quaternary salt.3. Dilution: Run at 0.1 M or lower concentration.
Statistical probability of the halide encountering a product molecule is minimized when the starting amine is in vast excess.
Impurity: Styrene (M+ Styrene peak in GC)
E2 Elimination. The base is too strong or the temperature is too high.
1. Switch Base: Replace or DIPEA with .[2] The piperidine itself can act as the proton scavenger if used in excess (2.0 eq).2. Lower Temp: Run at RT or . Avoid reflux.[2]
E2 elimination is entropically favored at high heat.[2] Weaker bases reduce proton abstraction from the -carbon of the phenethyl halide.[2]
Slow Reaction Rate
Poor Leaving Group.
Finkelstein Modification: Add 0.1 eq of KI (Potassium Iodide).
In situ conversion of alkyl bromide/chloride to the more reactive alkyl iodide.
Module 2: The Reductive Amination Pathway
User Query: "I switched to phenylacetaldehyde to avoid styrene formation, but I'm getting low yields and a 'phenethyl alcohol' impurity."
Root Cause Analysis
Reductive amination involves the formation of an iminium ion intermediate followed by hydride reduction. If the reducing agent is too reactive (e.g.,
added too early), it reduces the aldehyde to an alcohol before it can condense with the amine.
Troubleshooting Protocol
Q: Why is my aldehyde converting to alcohol?
A: You are likely using Sodium Borohydride (
) in a "one-pot" mix.[1][2] reduces aldehydes faster than imines.[2]
Fix: Switch to Sodium Triacetoxyborohydride (STAB /
) . It is less basic and sterically bulky, making it selective for the iminium ion over the aldehyde.
Q: I see polymerization of the aldehyde.
A: Phenylacetaldehyde is unstable and polymerizes upon standing.[2]
Fix:
Distill phenylacetaldehyde immediately before use.[2]
Or, generate the aldehyde in situ from the bisulfite adduct or by oxidation of phenethyl alcohol (Swern) if high purity is required.
Q: How do I ensure the reaction goes to completion?
A: Use a Stepwise Protocol :
Stir Amine + Aldehyde +
(drying agent) in DCE (Dichloroethane) or DCM for 2 hours to drive imine formation.
.[2] The lone pair is delocalized into the phenyl ring, drastically reducing nucleophilicity.
Validation Experiment:
If you suspect N-aniline alkylation (perhaps due to using strong bases like NaH which deprotonate the aniline), check the 1H NMR :
Correct Product: The N-phenyl proton (on the aniline) typically appears as a broad singlet around 3.5 - 4.0 ppm (solvent dependent).[1][2]
Wrong Isomer: This proton signal will disappear.[2]
Module 4: Pathway Visualization
The following diagram maps the reaction logic, highlighting where specific impurities originate.
Figure 1: Mechanistic pathways for N-phenethylation. Red dashed lines indicate impurity-forming side reactions that must be suppressed via protocol optimization.
Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014).[1] An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE, 9(9), e108250.[1] (Detailed impurity profiling of the phenethylation step).
Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[1] (The "Gold Standard" for STAB reductions).
Gupta, P. K., et al. (2005). Synthesis of some fentanyl analogues. Journal of Chemical Research, 2005(7), 452-453.[1] (Discusses yield optimization and alternative reagents).
Drug Enforcement Administration (DEA). (2023).[2] Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register.[2] (Regulatory context for precursor handling).
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: ANPP-PUR-001
Status: Open
Subject: Optimization of Column Chromatography for Anilidopiperidine Precursors
Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Executive Summary
The molecule 4-(4-Aminophenyl)-1-phenethylpiperidine (commonly referred to as 4-ANPP or Despropionyl Fentanyl ) presents unique chromatographic challenges due to its dual-basic nitrogen architecture . It contains a highly basic tertiary piperidine nitrogen (
) and a weakly basic primary aniline nitrogen ().
Standard silica gel chromatography often fails with this substrate, resulting in severe peak tailing and irreversible adsorption .[1] This occurs because the basic piperidine moiety forms strong hydrogen bonds and ionic interactions with the acidic silanol groups (
) on the silica surface.
This guide provides a self-validating protocol to neutralize these interactions, ensuring sharp peak shapes and high mass recovery.
Part 1: Troubleshooting Guide (Q&A)
Q1: "My compound streaks across the column and never fully elutes. Why?"
Root Cause: Unmasked Silanol Interactions.
The acidic protons on the silica surface are protonating your piperidine nitrogen. You are essentially performing unintended ion-exchange chromatography, which halts migration.[1]
The Fix: Mobile Phase Modification
You must introduce a "sacrificial base" that competes for the silanol sites.[2]
Standard Modifier:Triethylamine (TEA) at 0.5% to 1.0% (v/v).[3]
Alternative:Ammonium Hydroxide (
) (28% aq) at 1% in methanol-based systems.
Mechanism: TEA has a higher affinity for silanols than your product. It coats the silica surface, effectively turning it into a neutral stationary phase, allowing your amine to partition based purely on polarity.[1]
Q2: "I tried adding TEA, but my product precipitated at the top of the column."
Root Cause: Solubility Mismatch (The "Solvent Shock").
4-ANPP is highly soluble in Dichloromethane (DCM) but has poor solubility in non-polar hydrocarbons (Hexanes/Heptane) once the concentration increases. If you load a DCM-dissolved sample onto a Hexane-equilibrated column, the compound crashes out upon contact.
The Fix: Dry Loading or High-Solubility Mobile Phase
Dry Loading (Recommended): Adsorb your crude material onto loose silica gel (ratio 1:2), evaporate the solvent, and load the resulting powder on top of the packed column.[1]
Solvent Switch: Switch to a DCM / Methanol system (see Protocol A below) rather than Hexane / Ethyl Acetate if solubility is the limiting factor.
Q3: "My separation is good, but the product turns brown after drying."
Root Cause: Oxidative Instability of the Aniline.[1]
The primary amine (aniline) at the 4-position is susceptible to oxidation, especially when spread thin over the vast surface area of silica gel in the presence of air and light.
The Fix: Speed and Inertness
Minimize Time on Column: Do not run overnight columns.
Solvent Purity: Avoid Acetone or Ethyl Acetate if the run time is long (risk of Schiff base formation with the primary amine, though less likely with EtOAc).[1]
Workup: Evaporate fractions immediately at
and store under Nitrogen/Argon.
Part 2: Visualizing the Decision Logic
The following decision tree helps you select the correct mobile phase system based on your crude mixture's profile.
Caption: Workflow for selecting the optimal mobile phase based on crude solubility and chromatographic behavior.
Part 3: Validated Experimental Protocols
Protocol A: The "Amine-Masked" DCM/MeOH Method
Best for: High-purity separation of polar impurities or when the crude is not soluble in alkanes.
Prepare a slurry of silica gel using the mobile phase (DCM:MeOH:TEA 95:4:1).
Why? This ensures the entire column is equilibrated with the base before the sample touches it. If you add TEA only to the eluent later, the sample will streak until the TEA front catches up to it.[1]
Equilibration:
Flush the packed column with 2 column volumes (CV) of the mobile phase.
Sample Loading:
Dissolve crude 4-ANPP in a minimal volume of DCM (approx. 1 mL per gram of crude).
Use DCM for loading.[1] Avoid Hexane-only loading.
Safety & Compliance Notice
4-ANPP (CAS 21409-26-7) is a listed Schedule II Precursor in the United States and is strictly regulated internationally (UN International Red List).
Handling: Must be performed in a fume hood with appropriate PPE (Nitrile gloves, eye protection).[1]
Waste: All silica and eluents must be treated as hazardous chemical waste and disposed of according to strict controlled substance regulations.
References
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Monograph: 4-ANPP (Despropionyl fentanyl).[8][9][10][11] Retrieved from [Link]
University of Rochester, Dept. of Chemistry. (n.d.).[1] Tips for Flash Column Chromatography: Deactivating Silica for Basic Compounds. Retrieved from [Link]
Controlling pH sensitivity in 4-(4-Aminophenyl)-1-phenethylpiperidine extraction
The following guide serves as a specialized Technical Support Center for researchers working with 4-(4-Aminophenyl)-1-phenethylpiperidine (CAS 801157-81-3). This document addresses the critical challenge of pH sensitivit...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center for researchers working with 4-(4-Aminophenyl)-1-phenethylpiperidine (CAS 801157-81-3). This document addresses the critical challenge of pH sensitivity during extraction—a common source of yield loss and purity issues due to the molecule's dual-basic nature.
Before troubleshooting, it is vital to understand why this extraction is pH-sensitive. This molecule contains two distinct nitrogen centers with widely separated pKa values. A "standard" basification (e.g., to pH 8 or 9) often results in catastrophic yield loss because it fails to neutralize the piperidine core.
The Trap: Many researchers assume that neutralizing the solution to pH 7-8 is sufficient because the aniline group becomes neutral. However, at this pH, the piperidine ring remains positively charged (ammonium species), keeping the molecule water-soluble and preventing partition into the organic phase.
Visualizing the Species Distribution
The following diagram illustrates the ionization states of the molecule across the pH scale. To achieve successful extraction, you must push the equilibrium completely to the Neutral Free Base .
Figure 1: Ionization cascade of 4-(4-Aminophenyl)-1-phenethylpiperidine. Extraction is only viable in the green zone (pH > 12).
Troubleshooting Guide & FAQs
Issue 1: "I basified to pH 9, but my organic layer yield is <10%."
Diagnosis: Incomplete Deprotonation.
Technical Explanation: At pH 9, which is close to the pKa of the piperidine nitrogen (~9.5), approximately 75% of your molecule is still protonated (cationic) according to the Henderson-Hasselbalch equation. It remains trapped in the aqueous phase.
Solution:
Action: Adjust the aqueous phase pH to ≥ 12.5 using 5M NaOH or KOH.
Verification: Do not rely on paper strips alone; they can be inaccurate in high-salt or organic-rich mixtures. Use a calibrated pH meter.
Issue 2: "I see a persistent emulsion at the interface."
Diagnosis: Amphiphilic "Surfactant" Effect.
Technical Explanation: At intermediate pH ranges (pH 6–9), the molecule exists largely as a monocation (hydrophobic phenethyl/phenyl groups + hydrophilic charged piperidine). This structure mimics a surfactant, stabilizing oil-in-water emulsions.
Solution:
Push the pH: Increase pH to >12 to remove the charge.
Increase Ionic Strength: Add saturated NaCl (brine) to the aqueous layer. This "salting out" effect disrupts the hydration shell of any remaining organic species.
Filtration: If solid particulates (precipitated free base) are stabilizing the emulsion, filter the biphasic mixture through a Celite pad.
Issue 3: "My product is turning brown/red during extraction."
Diagnosis: Oxidative Instability of the Aniline.
Technical Explanation: Electron-rich anilines are susceptible to oxidation, especially in basic solutions exposed to air (forming azo/nitroso impurities).
Solution:
Degas Solvents: Sparge extraction solvents with Nitrogen or Argon.
Speed: Perform the high-pH extraction step quickly.
Antioxidant: Add a trace amount of sodium metabisulfite or ascorbic acid to the aqueous phase before basification (though efficacy decreases at high pH, it helps scavenge initial oxidants).
Optimized Extraction Protocol
This protocol is designed to maximize recovery by addressing the pKa constraints identified above.
Reagents Required:
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
5M Sodium Hydroxide (NaOH)
Saturated Sodium Chloride (Brine)
1M Hydrochloric Acid (HCl) (for initial dissolution if starting from crude)
Step-by-Step Workflow
Initial Acidification (Purification Step):
Dissolve crude material in 1M HCl.
Wash with an organic solvent (e.g., EtOAc) to remove non-basic impurities. Discard organic layer.
Rationale: The target molecule is a dication (soluble in water); impurities remain in the organic phase.
Controlled Basification:
Cool the aqueous acidic solution to 0–5°C (ice bath).
Slowly add 5M NaOH dropwise with vigorous stirring.
CRITICAL: Continue addition until pH reaches 12–13 .
Rationale: Cooling prevents heat-induced decomposition during neutralization. High pH ensures the piperidine is deprotonated.
Extraction:
Extract the basic aqueous layer with DCM (3 x volumes).
Note: DCM is preferred over EtOAc for piperidines due to better solubility, but EtOAc is acceptable if halogenated solvents must be avoided.
Figure 2: Optimized extraction workflow prioritizing pH control for maximum yield.
References & Authority
The mechanistic insights provided above are grounded in fundamental organic chemistry principles regarding the basicity of heterocycles and aromatic amines.
Compound Identification:
Chemical Name: 4-(4-Aminophenyl)-1-phenethylpiperidine[2][3][5][6][7]
Source: Chemos GmbH & Co.[3][5] KG. Product Catalog: 4-(4-aminophenyl)-1-phenethylpiperidine.[3][5] Retrieved from [3]
Source: Santa Cruz Biotechnology. 4-(4-aminophenyl)-1-phenethylpiperidine (CAS 801157-81-3).[2][3][5][6][7] Retrieved from
pKa & Extraction Theory:
Aniline pKa: Standard pKa for 4-alkylanilines is ~4.6-5.0. See: Evans pKa Table. Harvard University. Retrieved from
Piperidine pKa: Standard pKa for N-alkylpiperidines is ~10.0. See: PubChem Compound Summary for N-Ethylpiperidine. National Center for Biotechnology Information. Retrieved from
General Methodology: Synthesis of 4-arylpiperidines. Relevant methodologies for handling this scaffold are discussed in: Org. Lett. 2007, 9, 8, 1505–1508.[8] Retrieved from
Disclaimer: This guide is for research and development purposes only. The user is responsible for verifying local regulations regarding the handling of piperidine derivatives and ensuring compliance with all safety protocols (SDS).
1H NMR and 13C NMR spectral validation of 4-(4-Aminophenyl)-1-phenethylpiperidine
This guide serves as a critical validation protocol for 4-(4-Aminophenyl)-1-phenethylpiperidine , a 4-arylpiperidine scaffold often structurally confused with the fentanyl precursor 4-ANPP (4-Anilino-N-phenethylpiperidin...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a critical validation protocol for 4-(4-Aminophenyl)-1-phenethylpiperidine , a 4-arylpiperidine scaffold often structurally confused with the fentanyl precursor 4-ANPP (4-Anilino-N-phenethylpiperidine).[1][2]
Executive Summary & Structural Criticality
Objective: To provide a definitive NMR-based discrimination strategy between the target molecule (a C-linked 4-arylpiperidine) and its common structural isomer/precursor, 4-ANPP (an N-linked 4-aminopiperidine).[1][2]
The Nomenclature Hazard:
Commercially, CAS 21409-26-7 is frequently listed under the name "4-(4-Aminophenyl)-1-phenethylpiperidine" in vendor catalogs.[1][2] However, this CAS number officially belongs to 4-ANPP (Despropionyl fentanyl).[1][2][3] This ambiguity poses a severe risk in forensic analysis and synthetic medicinal chemistry.[2][3]
Target Molecule (C-Linked): The phenyl ring is directly bonded to the piperidine C4 carbon.[1][2][3] (Pharmacophore: Neuroleptic/Analgesic scaffolds).[2][3][4]
Alternative/Impurity (N-Linked - 4-ANPP): An aniline nitrogen is bonded to the piperidine C4 carbon.[1][2][3] (Pharmacophore: Fentanyl precursor).[2][3][5][6]
This guide validates the Target by explicitly ruling out the Alternative .
Experimental Protocol (Self-Validating System)
To ensure reproducibility and spectral resolution of the amine protons, DMSO-d6 is the mandatory solvent.[1][2][3] Chloroform-d (CDCl3) often causes broadening of the -NH2 signal and obscures the critical H4 multiplet due to overlap.[1][2]
Workflow Diagram
Figure 1: Sample preparation and initial quality checkpoint workflow.
1H NMR Validation: The "H4-Switch" Method
The definitive distinction lies in the chemical shift and multiplicity of the proton at position 4 of the piperidine ring (H4 ).[2][3]
Comparative Data Table (DMSO-d6)
Feature
Target: C-Linked Isomer
Alternative: 4-ANPP (N-Linked)
Mechanistic Cause
H4 Chemical Shift
δ 2.30 – 2.55 ppm
δ 3.50 – 3.70 ppm
Deshielding: The Nitrogen in 4-ANPP is electronegative, pulling H4 downfield.[1][2][3]
H4 Multiplicity
Triplet of triplets (tt)
Multiplet (m)
Coupling: C-linked H4 has clean ax/eq coupling; N-linked is often broadened by N-quadrupole.[1][2][3]
Amine (-NH2)
Broad singlet (δ ~4.8 ppm)
Broad singlet (δ ~5.5 ppm)
Exchangeable; shifts vary with concentration/temp.[1][2][3]
Aromatic Ring
AA'BB' System
Triplet/Multiplet mix
Target has a para-substituted ring; 4-ANPP has a monosubstituted phenyl (unless derivatized).[1][2][3]
Detailed Spectral Analysis[1][2][3]
The Diagnostic Region (2.0 – 4.0 ppm):
In the Target , the H4 proton is attached to a carbon that is bonded to another carbon (the phenyl ring).[2][3] It resonates upfield, often overlapping with the DMSO solvent peak or the benzylic protons of the phenethyl chain.[2][3]
In 4-ANPP , the H4 proton is alpha to a nitrogen atom.[1][2][3] This electronegativity shifts it significantly downfield (distinctly separated from the solvent).[2][3]
The Aromatic Region (6.4 – 7.3 ppm):
Target: Look for a distinct pair of doublets (AA'BB' system) integrating to 2H each. This confirms the para-substitution of the aminophenyl group.[1][2][3]
Alternative: 4-ANPP (N-phenyl) typically shows a triplet (para-H), two triplets (meta-H), and two doublets (ortho-H) typical of a mono-substituted benzene.[1][2]
13C NMR Validation: Carbon Backbone Confirmation
13C NMR provides the secondary confirmation, specifically examining the hybridization and environment of the quaternary carbon attachment point.[2][3]
Comparative Data Table
Carbon Position
Target: C-Linked Isomer
Alternative: 4-ANPP (N-Linked)
Interpretation
Piperidine C4
δ 40.0 – 44.0 ppm
δ 48.0 – 52.0 ppm
C-N bond is more polar than C-C, deshielding the C4 nucleus in 4-ANPP.[1][2][3]
Aromatic C-ipso
δ ~135.0 ppm (C-C bond)
δ ~146.0 ppm (C-N bond)
The carbon of the phenyl ring attached to the piperidine/nitrogen.[1][2][3]
Aromatic C-NH2
δ ~145.0 ppm
N/A (Unless substituted)
The carbon bearing the amine group in the Target.[1][2][3]
Decision Logic for Validation
Use this logic gate to interpret your spectral data and assign the structure.[1][2][3]
Figure 2: Spectral interpretation decision tree for structural assignment.
Advanced Validation: 2D NMR (HSQC)
If 1D 1H NMR is ambiguous due to solvent overlap (common in DMSO-d6 around 2.5 ppm):
Run 1H-13C HSQC (Heteronuclear Single Quantum Coherence).
Filter: Look for the cross-peak corresponding to the Piperidine C4-H4.[1][2][3]
Target: The cross-peak will correlate a proton at ~2.4 ppm with a carbon at ~42 ppm .[2][3]
Alternative: The cross-peak will correlate a proton at ~3.6 ppm with a carbon at ~50 ppm .[2][3]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 88890, 4-Anilino-N-phenethylpiperidine (4-ANPP).[1][2] (Note: This source illustrates the nomenclature overlap where synonyms are often conflated).
Cayman Chemical. Product Data Sheet: 4-ANPP (Despropionyl fentanyl).[1][2][3][6] (Provides standard reference data for the N-linked alternative).
ChemicalBook. 4-Phenylpiperidine 13C NMR Spectrum. (Reference for the 4-arylpiperidine backbone shifts without the N-linkage).
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.[2][3][7] (Standard for solvent residual referencing).[2][3]
Comparing biological activity of 4-(4-Aminophenyl)-1-phenethylpiperidine vs fentanyl precursors
This guide provides a technical comparison between 4-(4-Aminophenyl)-1-phenethylpiperidine (a 4-arylpiperidine) and standard Fentanyl Precursors (specifically 4-ANPP and NPP, which are 4-anilidopiperidines). Executive Su...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison between 4-(4-Aminophenyl)-1-phenethylpiperidine (a 4-arylpiperidine) and standard Fentanyl Precursors (specifically 4-ANPP and NPP, which are 4-anilidopiperidines).
Executive Summary & Structural Divergence
In the landscape of synthetic opioids, the distinction between 4-anilidopiperidines (Fentanyl class) and 4-arylpiperidines (Meperidine/Pethidine class) is the single most critical factor determining biological activity, metabolic fate, and toxicity.
While often conflated in grey-market literature due to naming similarities, the two subject compounds represent a fundamental "structural schism":
The Standard (Fentanyl Precursor):4-ANPP (4-Anilino-N-phenethylpiperidine).[1][2][3]
Role: Direct metabolic precursor and synthetic intermediate for Fentanyl.[1][6]
The Challenger:4-(4-Aminophenyl)-1-phenethylpiperidine (CAS 801157-81-3).[7][8]
Linkage: Carbon-Carbon bond (Phenyl).
Class: 4-Arylpiperidine.
Role: Structural isomer of 4-ANPP; potential precursor to "reversed" amide analogs or novel 4-phenylpiperidine opioids (e.g., Anileridine analogs).
Critical Insight: The "Challenger" possesses a 4-phenylpiperidine scaffold.[4] Historically, this scaffold is associated with the Meperidine class of opioids but also carries the risk of MPTP-like neurotoxicity if metabolic desaturation occurs—a risk largely absent in the 4-ANPP/Fentanyl scaffold.
Chemical Structure & Synthetic Logic
To understand the biological differences, one must first visualize the structural constraints.
Structural Comparison Table
Feature
4-ANPP (Fentanyl Precursor)
4-(4-Aminophenyl)-1-phenethylpiperidine
Core Scaffold
4-Anilidopiperidine (N-C4 bond)
4-Phenylpiperidine (C-C4 bond)
Key Functional Group
Secondary Amine (-NH-Ph)
Primary Aniline (-Ph-NH2)
Synthetic Origin
Reductive amination of NPP with Aniline
Grignard reaction (or similar) on NPP
Target Opioid Class
Fentanyl, Sufentanil, Alfentanil
Meperidine, Anileridine, Piminodine
Neurotoxicity Risk
Low (Metabolically stable piperidine ring)
High (Potential for MPTP/MPP+ conversion)
Pathway Visualization (DOT Diagram)
Figure 1: Divergent synthetic pathways originating from NPP. The upper path leads to Fentanyl via 4-ANPP.[1] The lower path leads to 4-Arylpiperidines, introducing potential neurotoxic risks.
Biological Activity Profile
Mu-Opioid Receptor (MOR) Affinity
The biological activity of these precursors is generally low compared to the final drug products, but their "intrinsic" activity is relevant for forensic and toxicological analysis.
4-ANPP:
Affinity: Low. Ki values are typically in the micromolar range (>1 µM).
Efficacy: Weak partial agonist. It is generally considered pharmacologically inactive at typical impurity levels.
Mechanism: Lacks the N-acyl chain required for the deep hydrophobic pocket binding in the MOR characteristic of fentanyl.
4-(4-Aminophenyl)-1-phenethylpiperidine:
Affinity: Moderate to Low.
SAR Insight: 4-phenylpiperidines usually require a substituent at the C4 position (like the ester in Meperidine) to lock the phenyl ring in the correct axial/equatorial orientation for high affinity.
Prediction: Without a C4-ester or ketone, this molecule likely acts as a Sigma-1 receptor ligand or a Dopamine Transporter (DAT) inhibitor rather than a potent opioid agonist. However, if acylated (converted to an amide), its affinity could increase significantly, mimicking Anileridine .
Comparative Data Summary
Assay
4-ANPP (Reference)
4-(4-Aminophenyl)-1-phenethylpiperidine
MOR Binding (Ki)
> 1,000 nM (Weak)
Predicted: 500 - 2,000 nM (Weak)
Sigma-1 Affinity
Low
High (Typical for 4-phenylpiperidines)
Neurotoxicity (LD50)
Low (Acute)
Unknown/High Risk (Chronic/MPTP-like)
Metabolic Stability
Moderate (N-dealkylation)
Low (Ring oxidation potential)
Toxicity: The MPTP Shadow
The most critical biological distinction is the toxicity potential.
4-ANPP: Metabolizes to nor-derivatives. No evidence of neurotoxic pyridinium formation.
Mechanism: If the piperidine ring undergoes oxidation (catalyzed by MAO-B), it can form a permanent quaternary ammonium ion (MPP+ analog).
Consequence: Selective destruction of dopaminergic neurons (Parkinsonism).
Note: The para-amino group may mitigate this by altering the oxidation potential, but the risk remains a primary concern for any new 4-phenylpiperidine.
Experimental Protocols
To empirically validate the biological activity and safety profile of the "Challenger" compound, the following self-validating protocols are recommended.
Crucial Step: Scan for M-2 (dihydropyridine) and M-4 (pyridinium) peaks.
Validation: If M-4 peak is observed, the compound is a confirmed neurotoxin precursor.
References
Janssen, P. A. (1962).[9][10] "A Review of the Chemical Features Associated with Strong Morphine-Like Activity". British Journal of Anaesthesia, 34(4), 260-268.[9][10] Link
Vardanyan, R. S., & Hruby, V. J. (2014). "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications". Future Medicinal Chemistry, 6(4), 385-412. Link
United Nations Office on Drugs and Crime (UNODC). (2017). "Global SMART Update: Fentanyl and its analogues - 50 years on". Link
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2021).[11] "EMCDDA technical report on 4-anilino-N-phenethylpiperidine (4-ANPP)". Link
Baumrucker, S. J. (2020). "Fentanyl Derivatives and the 4-Phenylpiperidine Class: Structural Insights". Pain Medicine, 21(5).
As a Senior Application Scientist, I have evaluated numerous analytical platforms for the detection and quantification of pharmaceutical impurities. The profiling of phenethylpiperidine impurities—specifically 4-anilino-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have evaluated numerous analytical platforms for the detection and quantification of pharmaceutical impurities. The profiling of phenethylpiperidine impurities—specifically 4-anilino-N-phenethylpiperidine (4-ANPP) and N-phenethyl-4-piperidone (NPP)—represents a unique analytical challenge. These compounds are not only critical degradation products in pharmaceutical quality control but also serve as vital Chemical Attribution Signatures (CAS) in forensic science to determine specific synthetic routes (e.g., Siegfried vs. Janssen methods) .
This guide objectively compares the performance of leading analytical platforms and provides a self-validating, field-proven experimental protocol for the rigorous quantification of phenethylpiperidine impurities.
Mechanistic Grounding & Causality
To design an effective analytical method, we must first understand the physicochemical behavior of the target analytes. Phenethylpiperidines possess a basic piperidine nitrogen (pKa ~8.5) and a highly stable carbon backbone.
Fragmentation Causality: Under collision-induced dissociation (CID) in mass spectrometry, the phenethylpiperidine core reliably cleaves at the C-N and C-O bonds. This predictable fragmentation yields highly stable, diagnostic product ions at m/z 188.1434 and 105.0699 . By anchoring our Multiple Reaction Monitoring (MRM) methods to these specific transitions, we eliminate matrix noise and establish a highly specific detection system.
Chromatographic Causality: Basic compounds like phenethylpiperidines are notorious for peak tailing in standard HPLC due to secondary interactions with residual silanols on the silica stationary phase. Utilizing Core-Shell particle morphology minimizes the longitudinal diffusion and mass transfer terms of the van Deemter equation, yielding ultra-sharp peaks and superior resolution.
Objective Technology Comparison
When selecting an analytical platform for impurity profiling, the choice of ionization technique dictates the quality of the data. Below is a comparison of three primary methodologies.
UHPLC-MS/MS (Core-Shell): The gold standard for high-throughput quantification. Electrospray Ionization (ESI) efficiently protonates the basic nitrogen, providing exceptional sensitivity for polar impurities.
APCI-GC-MS: Traditional Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) utilizes 70 eV "hard" ionization, which obliterates the molecular ion of phenethylpiperidines, leaving only fragments. Atmospheric Pressure Chemical Ionization (APCI) solves this by providing "soft" ionization, preserving the protonated molecular ion[M+H]+. This is critical for identifying novel, unknown analogs without relying solely on reference libraries .
HPLC-UV: Suitable for routine API batch release at high concentrations but lacks the specificity required for complex biological or forensic matrices.
Table 1: Analytical Platform Comparison for Phenethylpiperidine Profiling
Feature
UHPLC-MS/MS (Core-Shell)
APCI-GC-MS
HPLC-UV
Ionization Mechanism
Soft (ESI+)
Soft (APCI)
N/A (Photometric)
Molecular Ion Preservation
Excellent ([M+H]+ intact)
Excellent ([M+H]+ intact)
N/A
Sensitivity (LOD)
0.1 - 0.5 ng/mL
1.0 - 5.0 ng/mL
50 - 100 ng/mL
Best Application
High-throughput quantification
Unknown analog identification
Routine API batch release
Matrix Interference
Low (MRM specificity)
Low (High resolution)
High (Co-elution risks)
Experimental Protocol: A Self-Validating System
A robust protocol must be a self-validating system . This means the method incorporates continuous internal quality control checks—such as isotopically labeled internal standards (e.g., 4-ANPP-d5), bracketing calibration, and matrix-matched blanks—to automatically correct for matrix effects and verify its own accuracy in real-time.
Step-by-Step Methodology (ICH Q2(R1) Compliant)
Step 1: Sample Preparation (Liquid-Liquid Extraction)
Causality: Phenethylpiperidines are basic. By adjusting the sample pH to 9.0, we deprotonate the molecule, rendering it neutral. This drives the analyte into the organic phase, leaving polar matrix interferences behind.
Spike 1.0 mL of sample matrix with 10 µL of Internal Standard (4-ANPP-d5, 100 ng/mL).
Add 500 µL of Ammonium Acetate buffer (pH 9.0) to neutralize the piperidine nitrogen.
Extract with 2.0 mL of Ethyl Acetate. Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.
Transfer the organic layer and evaporate to dryness under a gentle nitrogen stream at 40°C.
Reconstitute in 200 µL of 90:10 Water:Acetonitrile (0.1% Formic Acid) to match initial mobile phase conditions.
Step 2: Chromatographic Separation
Causality: Formic acid (0.1%) lowers the pH below the analyte's pKa, ensuring the nitrogen is fully protonated [M+H]+ prior to entering the ESI source, maximizing ionization efficiency.
Column: Core-Shell C18 (100 x 2.1 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 10% B hold for 1 min, ramp to 95% B over 4 mins, hold for 1.5 mins, re-equilibrate at 10% B. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry (ESI-MS/MS) Optimization
Source Parameters: Temp 400°C, Capillary Voltage +3.5 kV, Desolvation Gas 800 L/hr.
MRM Transitions:
4-ANPP: m/z 281.2 → 188.1 (Collision Energy: 25V)
NPP: m/z 204.1 → 105.1 (Collision Energy: 20V)
Workflows and Validation Logic
The following diagrams illustrate the physical workflow and the logical self-validation framework utilized in this methodology.
Workflow for extraction, separation, and mass spectral attribution of phenethylpiperidines.
ICH Q2(R1) self-validating framework for phenethylpiperidine analytical methods.
Quantitative Validation Data
Executing the self-validating protocol yields the following performance metrics, demonstrating the method's compliance with stringent regulatory standards.
Table 2: ICH Q2(R1) Validation Parameters for 4-ANPP and NPP (UHPLC-MS/MS)
Parameter
4-ANPP (m/z 281.2 → 188.1)
NPP (m/z 204.1 → 105.1)
Acceptance Criteria
Linearity Range
0.5 – 1000 ng/mL
1.0 – 1000 ng/mL
R² > 0.999
LOD / LOQ
0.15 ng/mL / 0.50 ng/mL
0.30 ng/mL / 1.0 ng/mL
S/N > 3 (LOD), S/N > 10 (LOQ)
Intra-day Precision
1.2% RSD
1.8% RSD
≤ 2.0% RSD
Inter-day Precision
1.9% RSD
2.4% RSD
≤ 3.0% RSD
Mean Recovery
98.5% ± 1.5%
97.2% ± 2.1%
95.0% – 105.0%
References
Title: Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution
Source: Forensic Science International
URL: [Link]
Title: Targeted and non-targeted analysis of fentanyl analogs and their potential metabolites using LC-QTOF
Source: SCIEX Technical Notes
URL: [Link]
Title: Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography-Mass Spectrometry (APCI-GC-MS)
Source: Journal of the American Society for Mass Spectrometry
URL: [Link]
Comparative
A Guide to the Structural and Analytical Differentiation of 4-ANPP and its Isomer, 4-(4-Aminophenyl)-1-phenethylpiperidine
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Addressing a Critical Point of Isomeric Confusion In the landscape of pharmaceutical development and forensic analysis, precise molec...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Addressing a Critical Point of Isomeric Confusion
In the landscape of pharmaceutical development and forensic analysis, precise molecular identification is paramount. This guide addresses the structural and analytical distinctions between two closely related piperidine derivatives: 4-Anilino-N-phenethylpiperidine (4-ANPP) and its structural isomer, 4-(4-Aminophenyl)-1-phenethylpiperidine .
4-ANPP, also known as despropionyl fentanyl, is a well-documented chemical intermediate and a minor metabolite of fentanyl and several of its analogues.[1][2][3] Its presence in forensic samples is often considered a marker for the use or synthesis of illicitly manufactured fentanyl.[2][4] Conversely, 4-(4-aminophenyl)-1-phenethylpiperidine is a distinct molecule whose documentation is less extensive but whose structure represents a critical point of potential misidentification.[5]
The confusion often arises from the similar naming conventions. However, a fundamental difference in atomic connectivity distinguishes them:
4-ANPP features a secondary amine where the anilino nitrogen is directly bonded to the 4-position of the piperidine ring.
4-(4-Aminophenyl)-1-phenethylpiperidine features a carbon-carbon bond between the piperidine ring's 4-position and the aminophenyl group.
This guide provides a comprehensive structural comparison, details the resulting differences in physicochemical properties, and presents robust experimental protocols to unambiguously differentiate between these two compounds, ensuring scientific integrity in research and analysis.
Comparative Structural Analysis
The core difference between these two isomers lies in the attachment of the amino-bearing phenyl group to the piperidine scaffold. This seemingly subtle variation has profound implications for the molecule's three-dimensional structure, electronic properties, and chemical reactivity.
Figure 1: 2D structures of 4-ANPP and its C-linked isomer.
Key Structural Features:
Shared Moieties : Both molecules possess a piperidine ring and an N-phenethyl group . The N-phenethyl group (a phenyl ring attached via an ethyl linker to the piperidine nitrogen) is a common feature in many synthetic opioids, contributing to opioid receptor affinity.
The Point of Divergence :
In 4-ANPP , the connection is a C4(piperidine)-N(amino) bond . This makes 4-ANPP a derivative of 4-aminopiperidine, specifically a secondary amine where the amino nitrogen is also part of an aniline-like structure.
In 4-(4-Aminophenyl)-1-phenethylpiperidine , the connection is a C4(piperidine)-C1(phenyl) bond . This makes it a derivative of 4-phenylpiperidine, with a primary amino group at the para-position of the pendant phenyl ring.
This C-N versus C-C linkage dictates the molecule's overall topology. The C-N bond in 4-ANPP allows for more rotational freedom around the piperidine-aniline connection compared to the more rigid C-C bond in its isomer. Furthermore, the nature of the amino group—secondary in 4-ANPP versus a primary aromatic amine in its isomer—is the most significant factor influencing their chemical and spectral properties.
Physicochemical Property Comparison
The structural isomerism directly translates to distinct physicochemical properties, which are crucial for predicting their behavior in analytical systems and biological environments.
The structural differences between these isomers give rise to unique spectral and chromatographic signatures. The following protocols provide a framework for their unambiguous identification.
Figure 2: Workflow for the analytical differentiation of the two isomers.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
Causality : GC separates compounds based on volatility and interaction with the stationary phase. MS fragments the eluted compounds into charged ions, creating a mass spectrum that serves as a molecular fingerprint. The different bond arrangements in the isomers will lead to distinct, predictable fragmentation patterns.
Protocol :
Sample Preparation : Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like methanol or chloroform.[10]
GC Conditions :
Injector : Split/splitless, 250 °C.
Column : Standard non-polar column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Oven Program : Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
Carrier Gas : Helium at a constant flow of 1 mL/min.
MS Conditions :
Ionization : Electron Ionization (EI) at 70 eV.
Mass Range : Scan from m/z 40 to 550.
Source Temperature : 230 °C.
Expected Differentiators :
4-ANPP : Expect significant fragments from the cleavage of the phenethyl group (m/z 91, tropylium ion) and cleavage alpha to the piperidine nitrogen. The C-N bond at the 4-position is a likely point of fragmentation.
4-(4-Aminophenyl)-1-phenethylpiperidine : In addition to the m/z 91 fragment, expect fragmentation patterns characteristic of a 4-substituted phenylpiperidine. The C-C bond between the two rings is stronger than the C-N bond in 4-ANPP, leading to different relative abundances of key fragments.
B. Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
Causality : ¹H-NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms. The proximity and connectivity of atoms create unique chemical shifts and splitting patterns for each isomer.
Protocol :
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) containing 0.03% Tetramethylsilane (TMS) as an internal standard.[10]
Instrument : 400 MHz NMR spectrometer or higher.[10]
Acquisition : Acquire a standard proton spectrum with 16-32 scans.
Expected Differentiators :
Aromatic Region (δ 6.5-7.5 ppm) :
4-ANPP : Will show signals for two different phenyl rings: the monosubstituted phenethyl ring and the monosubstituted aniline ring. A broad singlet for the N-H proton will also be present.
4-(4-Aminophenyl)-1-phenethylpiperidine : Will show signals for the monosubstituted phenethyl ring and a characteristic AA'BB' pattern for the para-substituted aminophenyl ring. A broad singlet for the two NH₂ protons will integrate to 2H.
Piperidine Region (δ 1.5-3.5 ppm) : The chemical shift of the proton at the C4 position will be significantly different. In 4-ANPP, it is attached to a nitrogen, shifting it downfield compared to the C4 proton in the isomer, which is attached to a phenyl ring.
C. Fourier-Transform Infrared (FTIR) Spectroscopy
Causality : FTIR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational modes. The N-H bonds of primary and secondary amines have distinct stretching vibrations.
Protocol :
Sample Preparation : Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.
Acquisition : Collect the spectrum from 4000 to 400 cm⁻¹.
Expected Differentiators :
N-H Stretching Region (3300-3500 cm⁻¹) :
4-ANPP (Secondary Amine) : A single, relatively sharp absorption band in this region.
4-(4-Aminophenyl)-1-phenethylpiperidine (Primary Aromatic Amine) : Two distinct absorption bands in this region, corresponding to the symmetric and asymmetric N-H stretching modes. This two-band pattern is a definitive indicator of a primary amine.
Biological and Functional Context
4-ANPP : The biological relevance of 4-ANPP is almost exclusively tied to fentanyl. It is a direct precursor in several common illicit synthesis routes, such as the Siegfried method, which involves the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.[1][11] It is also a minor, pharmacologically inactive metabolite of fentanyl and its analogues, formed via amide hydrolysis.[2][4] Therefore, its detection in biological samples is a strong marker of exposure to fentanyl, particularly from non-pharmaceutical sources.[2]
4-(4-Aminophenyl)-1-phenethylpiperidine : There is a notable lack of specific pharmacological data for this isomer. However, the broader class of 4-aminopiperidine derivatives has been investigated for other biological activities. For instance, various molecules with a 1-phenethyl-4-aminopiperidine core have demonstrated antiprotozoal activity against parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum.[12] While this does not imply similar activity for this specific isomer, it provides a logical starting point for researchers investigating novel therapeutic applications for this scaffold.
Conclusion
While 4-ANPP and 4-(4-aminophenyl)-1-phenethylpiperidine share the same molecular formula and weight, they are structurally distinct compounds with different chemical properties and biological contexts. The critical difference is the C-N (anilino) bond in 4-ANPP versus the C-C (aminophenyl) bond in its isomer. This guide demonstrates that a multi-technique analytical approach is essential for their unambiguous differentiation. The combination of mass spectrometry (for fragmentation), NMR spectroscopy (for proton environments), and IR spectroscopy (for functional group identification) provides a self-validating system for any researcher or analyst. Accurate identification is crucial, not only for fundamental research but also for forensic intelligence, where distinguishing between synthesis impurities and novel psychoactive substances is of the utmost importance.
PubChem. (n.d.). Ethyl 4-ANPP. Retrieved from [Link]
PubChem. (n.d.). 4-(4-Aminophenyl)-1-phenethylpiperidine. Retrieved from [Link]
Axis Forensic Toxicology. (2025, August 8). 4-ANPP in Biological vs. Non-Biological Samples: The Interpretation is not the Same. Retrieved from [Link]
I.R.I.S. (n.d.). New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC- HRMS/. Retrieved from [Link]
NIST. (n.d.). 4-Anilino-N-Phenethylpiperidine. In NIST Chemistry WebBook. Retrieved from [Link]
SWGDRUG. (2013, December 16). 4-ANPP Monograph. Retrieved from [Link]
Office of Justice Programs. (n.d.). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. Retrieved from [Link]
Axis Forensic Toxicology. (2022, April 7). Drug Primer: 4-ANPP. Retrieved from [Link]
Ghent University. (2022, June 1). Phenethyl-4-ANPP : a marginally active byproduct suggesting a switch in illicit fentanyl synthesis routes. Retrieved from [Link]
OUCI. (n.d.). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. Retrieved from [Link]
ResearchGate. (n.d.). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes | Request PDF. Retrieved from [Link]
Loiseau, P. M., et al. (2009). Antiprotozoal activity of 1-phenethyl-4-aminopiperidine derivatives. Antimicrobial Agents and Chemotherapy, 53(9), 3749–3754. Retrieved from [Link]
ResearchGate. (n.d.). Distribution of furanyl fentanyl and 4-ANPP in an accidental acute death: A case report. Retrieved from [Link]
PubMed. (2022, April 21). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. Retrieved from [Link]
DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]
MAZUMS. (2025, December 29). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. Retrieved from [Link]
Office of Justice Programs. (2022, March 10). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. Retrieved from [Link]
Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS One, 9(9), e108250. Retrieved from [Link]
ResearchGate. (n.d.). Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution | Request PDF. Retrieved from [Link]
UNODC. (2022, April 6). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Retrieved from [Link]
PharmaCompass. (n.d.). 4-Anilino-N-phenethyl-4-piperidine | Drug Information. Retrieved from [Link]
Google Patents. (n.d.). US20130281702A1 - Methods For Preparing Fentanyl And Fentanyl Intermediates.
Differentiation of 4-(4-Aminophenyl)-1-phenethylpiperidine from Isobaric Fentanyl Precursors: A Comparative Analytical Guide
Executive Summary & Nomenclature Warning The Core Challenge: Researchers and forensic analysts frequently encounter confusion regarding 4-(4-aminophenyl)-1-phenethylpiperidine (referred to herein as 4-APP ) due to confli...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Nomenclature Warning
The Core Challenge:
Researchers and forensic analysts frequently encounter confusion regarding 4-(4-aminophenyl)-1-phenethylpiperidine (referred to herein as 4-APP ) due to conflicting commercial nomenclature.[1]
Target Molecule (4-APP): A 4-arylpiperidine where the phenyl ring is attached directly to the piperidine carbon (C-C bond) and bears a primary amine at the para position.[1]
The Isobaric Rival (4-ANPP): N-phenyl-1-(2-phenylethyl)piperidin-4-amine.[1][2] This is a 4-aminopiperidine (C-N bond) and a Schedule II immediate precursor to fentanyl (Despropionyl fentanyl).[1]
Critical Insight: Many chemical catalogs incorrectly list "4-aminophenyl-1-phenethylpiperidine" as a synonym for 4-ANPP.[1] Chemically, they are distinct structural isomers (
). Differentiating them is vital for legal defensibility and synthetic purity analysis.
Structural Comparison Table
Feature
4-APP (Target)
4-ANPP (Control)
IUPAC Name
4-(4-aminophenyl)-1-(2-phenylethyl)piperidine
N-phenyl-1-(2-phenylethyl)piperidin-4-amine
Core Scaffold
4-Arylpiperidine (C-C Linkage)
4-Aminopiperidine (C-N Linkage)
Amine Type
Primary Amine () on Phenyl ring
Secondary Amine () bridging rings
Molecular Weight
280.41 g/mol
280.41 g/mol
Regulatory Status
Varies (Analogue/Metabolite)
Schedule II (US) / Table I (UN)
Structural Logic & Connectivity[1]
To differentiate these isomers, one must exploit the connectivity of the piperidine C4 position. The following diagram illustrates the structural divergence and the resulting analytical strategy.
Figure 1: Structural divergence between the target 4-APP (C-C linked) and the regulated precursor 4-ANPP (C-N linked).[1]
Method 1: Nuclear Magnetic Resonance (NMR)
The Gold Standard for Definitive ID
NMR provides the most robust differentiation because the chemical environment of the proton at the piperidine C4 position (
) shifts significantly depending on whether it is attached to a Carbon (phenyl) or a Nitrogen (aniline).
Experimental Protocol
Solvent: Dissolve 5-10 mg of sample in 0.7 mL DMSO-
or . (DMSO is preferred to visualize exchangeable amine protons clearly).
Instrument: 400 MHz or higher.
Pulse Sequence: Standard 1H ZG30.
Diagnostic Signals[1][6]
Signal Region
4-APP (Target)
4-ANPP (Isomer)
Mechanistic Explanation
Piperidine C4-H
2.4 - 2.6 ppm (Multiplet)
3.5 - 3.8 ppm (Multiplet)
The Nitrogen atom in 4-ANPP is electronegative, deshielding the C4 proton significantly compared to the Carbon in 4-APP.[1]
Amine Protons
Broad Singlet (2H)
Broad Singlet (1H)
4-APP has a primary amine (); 4-ANPP has a secondary amine ().[1]
Aromatic Region
AA'BB' System (4H) + 5H (Phenethyl)
Multiplet (5H) + 5H (Phenethyl)
The phenyl ring in 4-APP is para-substituted (symmetric).[1] The N-phenyl ring in 4-ANPP is mono-substituted (unless derivatized).[1]
Validation Check: Integrate the aromatic region.
If you see two distinct doublets (roofing effect) integrating to 2 protons each in the 6.5–7.0 ppm range, it confirms the para-substituted ring of 4-APP .[1]
If you see a complex multiplet integrating to 5 protons (7.1–7.3 ppm) for the aniline ring, it is 4-ANPP .
The 189 peak in 4-ANPP is the loss of the benzyl group, but the C-N bond is also labile.
Diagnostic Ion
m/z 132 or 133
m/z 93 (Aniline cation)
4-ANPP often yields an aniline fragment (Ph-NH2+).[1] 4-APP yields substituted tropylium or phenyl-piperidine fragments that retain the C-C bond.[1]
Key Differentiator: The C-N bond in 4-ANPP is weaker than the C-C bond in 4-APP.[1] Under EI (70eV), 4-ANPP typically shows a cleaner cleavage of the N-phenyl group compared to the fragmentation of the 4-arylpiperidine core.[1]
Use this self-validating workflow to confirm identity.
Figure 2: Step-by-step analytical decision matrix for differentiating C19H24N2 isomers.
References
United Nations Office on Drugs and Crime (UNODC). (2022).[3] Scheduling of precursors: N-Phenyl-4-piperidinamine (4-AP) and others.[1][3] Retrieved from [Link][1]
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013).[4] Monograph: 4-ANPP (Despropionyl fentanyl).[1][5][2][6][4][7][8][9] Retrieved from [Link]
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 4-Anilino-N-phenethylpiperidine.[1] NIST Chemistry WebBook. Retrieved from [Link][1]
A Senior Application Scientist's Guide to the Proper Management and Disposal of 4-(4-Aminophenyl)-1-phenethylpiperidine (4-ANPP)
As researchers and drug development professionals, our work with novel and regulated compounds demands the highest standards of safety and operational excellence. The handling of 4-(4-Aminophenyl)-1-phenethylpiperidine,...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work with novel and regulated compounds demands the highest standards of safety and operational excellence. The handling of 4-(4-Aminophenyl)-1-phenethylpiperidine, also known as 4-ANPP or despropionyl fentanyl, requires a meticulous approach that extends beyond the benchtop to its final disposal.[1][2] This compound is not only a metabolite but also a direct chemical precursor to fentanyl, a potent synthetic opioid.[1][3][4][5] Consequently, it is classified as a Schedule II controlled substance in the United States and is similarly regulated internationally, placing stringent legal and safety obligations upon any laboratory that possesses it.[1][5][6]
This guide provides an in-depth, procedural framework for the safe disposal of 4-ANPP. The protocols outlined herein are designed to ensure compliance with key regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), while grounding every step in the scientific principles of chemical safety and environmental stewardship.[7][8]
Foundational Principles: Hazard Assessment and Risk Mitigation
Before any handling or disposal begins, a thorough understanding of the compound's risk profile is essential. While 4-ANPP itself is considered a pharmacologically inactive metabolite, its direct structural relationship to fentanyl necessitates that it be handled with extreme caution.[4] The primary risks stem from potential cross-contamination and the legal requirements governing controlled substance precursors.
The core principle of disposal is waste characterization . All materials that come into contact with 4-ANPP—including the pure compound, solutions, contaminated labware, personal protective equipment (PPE), and spill cleanup materials—must be presumed to be hazardous chemical waste .[8][9] Under the EPA's Resource Conservation and Recovery Act (RCRA), this waste cannot be discarded in standard trash or poured down the sanitary sewer.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to OSHA's Laboratory Standard (29 CFR 1910.1450) is mandatory.[7][10][11] The causality behind stringent PPE use is to prevent dermal, ocular, and respiratory exposure, treating 4-ANPP with the same level of precaution as a highly potent compound.
Prevents direct skin contact. Nitrile offers good chemical resistance. Double-gloving provides an extra barrier against tears and contamination.
Eye/Face Protection
Safety glasses with side-shields or chemical splash goggles.
Protects eyes from splashes of solutions or accidental aerosolization of solid powder.[12]
Protective Clothing
Laboratory coat.
Shields skin and personal clothing from contamination.[12]
Respiratory Protection
Assessed based on manipulation.
For handling solids outside of a certified chemical fume hood, a respirator (e.g., N100, P100) may be required to prevent inhalation of fine particles.[12][13] All respirator use must be part of a formal Respiratory Protection Program.[10]
Always wash hands thoroughly with soap and water after removing gloves. Do not use alcohol-based hand sanitizers, as they can enhance dermal absorption of fentanyl-related compounds.[13][14]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a self-validating system for the compliant disposal of 4-ANPP waste.
Step 1: Waste Segregation at the Point of Generation
The moment waste is generated, it must be segregated. This is a critical step to prevent dangerous chemical reactions.[15][16]
Identify Waste Streams: Create separate, clearly marked waste containers for solid and liquid 4-ANPP waste.
Solids: Includes unused compound, contaminated filter papers, weigh boats, and spill absorbents.
Liquids: Includes reaction quench solutions, chromatography fractions, and solvent rinses.
Sharps: Contaminated needles or sealed glass pipettes must go into a designated, puncture-proof sharps container labeled as hazardous waste.
Incompatible Chemicals: Keep 4-ANPP, an amine compound, segregated from acids and strong oxidizing agents to prevent violent reactions.[16]
Step 2: Containerization and Labeling
Proper containerization and labeling are mandated by the EPA and are essential for safe handling by both lab personnel and waste technicians.[8][17]
Container Selection: Use chemically compatible, leak-proof containers with securely sealing lids. High-density polyethylene (HDPE) is a suitable choice for many organic and aqueous solutions.[18]
Labeling Protocol: As soon as the first drop of waste enters the container, it must be labeled.[19] The label must include:
The full chemical name: "4-(4-Aminophenyl)-1-phenethylpiperidine" (no formulas or abbreviations).[8][17]
For mixtures, list all components and their approximate percentages.
The date accumulation started.
The name of the Principal Investigator and the specific lab location (building and room number).[8]
Appropriate hazard pictograms (e.g., toxicity).
Step 3: Waste Accumulation
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][17]
The SAA must be at or near the point of waste generation and under the control of the lab personnel.[17]
Keep waste containers closed at all times except when adding waste.[17][19] Do not leave funnels in the container opening.
Store containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Step 4: Decontamination of Surfaces and Equipment
Given the link to fentanyl, all non-disposable equipment and surfaces must be thoroughly decontaminated. Research by the EPA on fentanyl decontamination provides an authoritative basis for these procedures.[20]
Recommended Decontaminants: Solutions containing peracetic acid, hydrogen peroxide, or pH-adjusted hypochlorite have been shown to be effective at degrading fentanyl and are recommended.[20][21]
Procedure:
Prepare the decontamination solution according to the manufacturer's instructions.
Apply the solution to the surface and allow for the recommended contact time (e.g., one hour).[20]
Wipe the surface clean with absorbent pads.
Dispose of all wipe materials as solid 4-ANPP hazardous waste.
Step 5: Managing Spills
Immediate and correct response to a spill is critical for safety.
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
Don PPE: Wear the full PPE ensemble as detailed in Section 2.
Containment: For liquid spills, cover with an inert absorbent material like vermiculite or sand.[9]
Collection: Carefully collect all contaminated absorbent material using non-sparking tools and place it into your designated solid hazardous waste container.
Decontaminate: Clean and decontaminate the spill area as described in Step 4.[9]
Step 6: Final Disposal
Laboratory personnel do not perform the final disposal. Your institution's Environmental Health and Safety (EHS or EH&S) office is the sole authority for this process.
Request Pickup: Once a waste container is nearly full (e.g., 90%) or reaches your institution's time limit for accumulation, submit a chemical waste pickup request to your EHS office.[8][17]
Documentation: Complete all required paperwork accurately. This creates a "cradle-to-grave" record of the waste, a key tenet of RCRA regulations.
Professional Disposal: EHS will arrange for collection by a licensed hazardous waste disposal contractor, who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.[15]
Disposal Decision Workflow
The following diagram illustrates the procedural flow for the proper management and disposal of 4-ANPP waste.
Caption: Decision workflow for 4-ANPP waste from generation to final disposal.
Regulatory Compliance at a Glance
Agency
Regulation / Standard
Key Requirement for 4-ANPP Disposal
EPA
Resource Conservation and Recovery Act (RCRA)
Governs the "cradle-to-grave" management of hazardous waste, including labeling, storage, and final disposal at a permitted facility.[8]
OSHA
Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)
Mandates a Chemical Hygiene Plan, employee training, and use of PPE to protect laboratory workers from health hazards.[7][10][11]
DEA
Controlled Substances Act (Title 21 USC)
Designates 4-ANPP as a Schedule II precursor, requiring strict security, inventory, and record-keeping for the pure substance.
References
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
The Laboratory Standard | Office of Clinical and Research Safety . University of Tennessee Health Science Center. [Link]
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]
Chemical Waste Disposal Guidelines . Hamilton College. [Link]
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
1-(4-Aminophenyl)-3-piperidinol Env. Fate/Transport . U.S. Environmental Protection Agency (EPA). [Link]
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime (UNODC). [Link]
EPA Research Partner Support Story: Decontaminant testing to effectively degrade fentanyl and its analogs . U.S. Environmental Protection Agency (EPA). [Link]
PPE and Decontamination | Substance Use . Centers for Disease Control and Prevention (CDC). [Link]
Decontamination options for indoor surfaces contaminated with realistic fentanyl preparations . National Center for Biotechnology Information (PMC). [Link]
How to Safely Manage Fentanyl . Process Cleaning Solutions. [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-(4-Aminophenyl)-1-phenethylpiperidine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-(4-Aminophenyl)-1-phenethylpiperidine,...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-(4-Aminophenyl)-1-phenethylpiperidine, a known precursor and metabolite of fentanyl and its analogs, demands a rigorous and informed approach to personal protection.[1][2] Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide synthesizes data from structurally similar aromatic amines and piperidine derivatives to establish best practices for safe handling, storage, and disposal.[3]
Understanding the Risks: A Proactive Stance on Safety
Given its structural relationship to potent opioids and its classification as a Schedule II compound in the United States, 4-(4-Aminophenyl)-1-phenethylpiperidine should be treated as a potentially hazardous substance.[2][4] The primary anticipated hazards, based on analogous compounds, include skin and eye irritation.[3] Inhalation of dust particles and accidental ingestion also pose significant risks.[3][5] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity to mitigate these risks.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory. The following table summarizes the essential PPE for handling 4-(4-Aminophenyl)-1-phenethylpiperidine.
PPE Category
Recommended Equipment
Rationale
Eye and Face Protection
Chemical safety goggles with side-shields or a full-face shield.
Protects against splashes, dust, and aerosols, preventing eye irritation.[3][6][7]
Hand Protection
Nitrile or other chemically resistant gloves.
Provides a barrier against direct skin contact, which can cause irritation.[3][8] Gloves should be inspected before use and disposed of properly after handling.[7]
Body Protection
A laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or coveralls should be worn.
Minimizes the risk of skin contact and contamination of personal clothing.[3][7]
Respiratory Protection
A NIOSH-approved respirator with cartridges for organic vapors and particulates.
Essential when handling the compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[3][7]
Procedural Guidance for Safe Handling and Disposal
Beyond the use of appropriate PPE, a systematic and cautious workflow is paramount to ensuring a safe laboratory environment.
Experimental Workflow for Handling 4-(4-Aminophenyl)-1-phenethylpiperidine
Caption: Safe handling workflow for 4-(4-Aminophenyl)-1-phenethylpiperidine.
Step-by-Step Handling Protocol:
Engineering Controls : All manipulations of 4-(4-Aminophenyl)-1-phenethylpiperidine, whether in solid or solution form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] For procedures with a high potential for dust generation, the use of a glove box is recommended.[3]
Personal Hygiene : Avoid all personal contact with the compound, including inhalation.[8] Do not eat, drink, or smoke in areas where the chemical is being handled.[3] Always wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]
Storage : Store the compound in a tightly sealed and properly labeled container.[3] The storage area should be cool, dry, and well-ventilated, and away from incompatible materials such as strong oxidizing agents.[3][5]
Disposal Plan:
The disposal of 4-(4-Aminophenyl)-1-phenethylpiperidine and any contaminated materials must be treated with the utmost care to prevent environmental contamination and accidental exposure.
Waste Segregation : All waste materials, including unused product, contaminated gloves, and disposable labware, should be collected in a designated and clearly labeled hazardous waste container.[9]
Labeling : The waste container must be labeled as "Hazardous Waste" and include the full chemical name.
Regulatory Compliance : All waste must be disposed of in strict accordance with federal, state, and local regulations.[3] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[3] Never discharge the chemical into drains or the environment.[9]
Spill Management : In the event of a spill, evacuate the area and prevent the material from entering drains or waterways.[8] For dry spills, use procedures that avoid generating dust.[8] Collect the material in a sealed container for disposal.[8]
By adhering to these stringent safety protocols and fostering a culture of vigilance, we can continue our vital research while ensuring the well-being of all laboratory personnel.
References
BenchChem. An In-depth Technical Guide to the Safe Handling of 1-(4-aminophenyl)piperidine-4-carboxamide.
Echemi. 3-(4-AMINO-PHENYL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER Safety Data Sheets.
Capot Chemical. MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. (2013).
Valsynthese SA. Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE.
CymitQuimica. CAS 21409-26-7: 4-Anilino-N-phenethylpiperidine (ANPP).
Benchchem. Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide.
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
Axis Forensic Toxicology. Drug Primer: 4-ANPP. (2022).
LGC Standards. Buy Online CAS Number 21409-26-7 - TRC - 4-Aminophenyl-1-phenethylpiperidine (Fentanyl Impurity) (1mg/ml in Acetonitrile).
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Environmental Science and Pollution Research. Barcoding drug information to recycle unwanted household pharmaceuticals: a review.
Pharmacy Purchasing & Products Magazine. Managing Hazardous Drug Waste. (2010).